(S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(5-bromo-1H-indol-3-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-7(6-14)10-5-13-11-3-2-8(12)4-9(10)11/h2-5,7,13-14H,6H2,1H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTZWBJAVHFDFQ-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CNC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CNC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Harnessing the Power of 5-Bromoindole: Chiral Building Blocks for Accelerated Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and natural products.[1] The strategic introduction of a bromine atom at the 5-position transforms this common motif into a highly versatile and powerful building block for drug discovery. This guide provides an in-depth technical exploration of 5-bromoindole, focusing on its application in constructing chiral molecules. We will delve into the causality behind experimental choices in asymmetric synthesis, provide detailed, field-proven protocols for key transformations, and illustrate its strategic application through case studies, offering researchers a comprehensive resource to leverage this unique building block in their own discovery programs.
The Strategic Advantage of the 5-Bromoindole Scaffold
The utility of 5-bromoindole extends far beyond that of a simple halogenated heterocyclic compound. The bromine substituent at the C-5 position offers a dual advantage that is central to its role in modern drug discovery.
-
Modulation of Physicochemical Properties: The introduction of a bromine atom significantly alters the electronic properties of the indole ring.[1] This electron-withdrawing effect can influence pKa, hydrogen bonding capacity, and overall lipophilicity, which are critical parameters for optimizing pharmacokinetic and pharmacodynamic profiles. Furthermore, bromination has been shown to enhance the biological activity of certain compounds compared to their non-halogenated analogues.[2]
-
A Versatile Synthetic Handle: The true power of the 5-bromo substituent lies in its exceptional versatility as a synthetic handle. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings.[1][3] This allows for the late-stage introduction of diverse functional groups and the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern medicinal chemistry.[1]
Caption: Synthetic versatility of the 5-bromoindole scaffold.
Architectures of Chirality: Asymmetric Synthesis with Indole Scaffolds
The construction of enantiomerically pure drug candidates is a critical objective in pharmaceutical development. Chiral indolines and related structures are prevalent in a vast number of biologically active molecules.[4] Catalytic asymmetric synthesis provides the most elegant and efficient means to access these chiral building blocks.
Catalytic Asymmetric Hydrogenation
Transition metal-catalyzed asymmetric hydrogenation (AH) is a powerful method for producing chiral indolines from their indole precursors.[4] While early methods often required N-protection of the indole, recent advances have focused on the more challenging hydrogenation of unprotected indoles.
A highly effective approach utilizes an Iridium-based catalyst system with a chiral bisphosphine-thiourea ligand (ZhaoPhos).[4] This system demonstrates high reactivity and excellent stereoselective control for a wide range of aryl- and alkyl-substituted unprotected indoles.[4] The success of this method lies in the dual activation mechanism where the transition metal activates the substrate while the Brønsted acidic nature of a cocatalyst or ligand feature activates the N-H bond.
Asymmetric Friedel-Crafts Reactions
The Friedel-Crafts alkylation of the indole nucleus at the C3 position is a fundamental C-C bond-forming reaction. Rendering this reaction asymmetric provides direct access to chiral 3-substituted indoles. Chiral Brønsted acids, particularly those derived from BINOL (e.g., phosphoric acids), have emerged as exceptional organocatalysts for this transformation.[5]
For instance, the domino Friedel-Crafts/nitro-Michael reaction between 4-substituted indoles and nitroethene, catalyzed by a chiral phosphoric acid, yields complex tricyclic benzo[cd]indole structures with high diastereo- and enantioselectivity.[5] These products serve as valuable precursors for ergot alkaloids.[5] The catalyst operates by coordinating with the electrophile, creating a chiral environment that directs the nucleophilic attack from a specific face of the indole.
Comparison of Asymmetric Methodologies
| Methodology | Catalyst Type | Typical Substrate | Key Advantages | Yield Range | ee Range | Reference |
| Asymmetric Hydrogenation | Iridium/Chiral Ligand (e.g., ZhaoPhos) | 2,3-Disubstituted Indoles | High efficiency, broad substrate scope, tolerates unprotected indoles. | 75-99% | 86-99% | [4] |
| Transfer Hydrogenation | Chiral Brønsted Acid | 3H-Indoles | Metal-free, mild conditions, high enantioselectivity. | up to 98% | up to 97% | [6] |
| Domino Friedel-Crafts | Chiral Phosphoric Acid (e.g., TRIP) | 4-Substituted Indoles & Nitroethene | Constructs complex polycyclic systems in one step. | Good | Very Good | [5] |
| F-C with α-Alkylidene Imides | Copper/BOX Complex | Indoles & Imides | Sustainable (solvent-free ball milling possible). | Excellent | up to 91:9 er | [7] |
Field-Proven Experimental Protocols
Trustworthy protocols are the foundation of reproducible science. The following methodologies are presented as self-validating systems for key transformations involving 5-bromoindole.
Protocol 3.1: Synthesis of 5-Bromoindole via Sulfonate Intermediate
This robust, multi-step synthesis is a common industrial route that avoids some of the regioselectivity issues of direct bromination.[8]
Step 1: Preparation of Sodium Indoline-2-Sulfonate
-
Prepare a solution of 100 g of sodium bisulfite in 300 mL of water in a suitable flask.
-
In a separate flask, dissolve indole in a minimal amount of an appropriate solvent.
-
Add the indole solution to the sodium bisulfite solution with vigorous stirring.
-
Continue stirring the mixture overnight at room temperature.
-
Collect the resulting light tan solid by vacuum filtration, wash thoroughly with ether, and air dry.
Step 2: Preparation of Sodium 1-Acetyl Indoline-2-Sulfonate
-
Suspend 30 g of sodium bisulfite in 300 mL of acetic anhydride.
-
Add 30 g of the sodium indoline-2-sulfonate from the previous step to the suspension.
-
Stir the mixture at 70°C for 1 hour, then increase the temperature to 90°C and hold for 2 hours.
-
Cool the mixture to room temperature and collect the solid by filtration. Wash the solid with acetic anhydride followed by ether. The crude product can be used directly in the next step.
Step 3: Synthesis of 5-Bromoindole
-
Dissolve all the acylated material from Step 2 in 150 mL of water at 0-5°C.
-
While maintaining the temperature below 5°C, add 40 g of bromine dropwise with vigorous stirring.
-
Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional hour.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the red color of excess bromine disappears.
-
Make the solution strongly basic by adding 50% NaOH solution and heat to reflux for 2 hours to hydrolyze the acetyl and sulfonate groups.
-
Cool the mixture, and the 5-bromoindole product will precipitate. Collect the solid by filtration, wash with water, and dry. Purify further by recrystallization or column chromatography.
Caption: Troubleshooting logic for the synthesis of 5-bromoindole.[8]
Protocol 3.2: Copper-Catalyzed Halogen Exchange: 5-Bromoindole to 5-Chloroindole
This protocol demonstrates the utility of the bromo-substituent as a leaving group to install other halogens, which can be crucial for tuning electronic properties or accessing different coupling reactions.[9]
-
Reaction Setup: In a dry round-bottom flask, combine 5-bromoindole (1.0 eq) and cuprous chloride (CuCl, 1.2 eq).
-
Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Heating: Heat the reaction mixture to 150-180°C and maintain for 4-6 hours with continuous magnetic stirring. Monitor reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Quenching: Carefully pour the reaction mixture into a beaker containing aqueous ammonia (20-25%) and stir for 30 minutes to dissolve copper salts.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with an organic solvent like chloroform or ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 5-chloroindole.
Case Studies: 5-Bromoindole Derivatives in Action
The true measure of a building block is its successful application in the synthesis of high-value, biologically active molecules. 5-bromoindole derivatives have proven instrumental in several therapeutic areas.
-
Oncology - Kinase Inhibitors: The indole scaffold is a common feature in kinase inhibitors. Novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in various cancers.[10][11] Molecular docking studies have shown strong binding energies for these compounds within the EGFR active site, and in vitro assays confirmed their antiproliferative activity against cancer cell lines.[10][11]
-
Neurodegenerative Disease - GSK-3 Inhibitors: Glycogen Synthase Kinase 3 (GSK-3) is a critical enzyme implicated in diseases such as Alzheimer's and diabetes.[3] 5-Bromoindole is a recognized intermediate in the synthesis of potent GSK-3 inhibitors, highlighting its importance in developing treatments for neurological conditions.[3][12]
-
Antimicrobial Agents: Derivatives of 5-bromoindole have demonstrated a broad spectrum of antimicrobial activity.[1] Specifically, 5-bromoindole-2-carboxamides have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1]
Conclusion and Future Outlook
The 5-bromoindole scaffold is a testament to the power of strategic halogenation in medicinal chemistry. Its unique combination of modulated electronic properties and unparalleled synthetic flexibility makes it an indispensable tool for the modern drug hunter. The ability to readily engage in cross-coupling reactions provides a platform for rapid library synthesis and SAR exploration, while its core structure is amenable to a host of powerful asymmetric transformations for creating chiral drug candidates. As synthetic methodologies continue to advance, particularly in the realm of C-H activation and enantioselective catalysis, the utility and application of 5-bromoindole chiral building blocks are set to expand even further, solidifying their role in the discovery of next-generation therapeutics.
References
- Application Notes and Protocols: 5-Bromoindole Scaffolds in Medicinal Chemistry - Benchchem. (n.d.). BenchChem.
- Unlock Drug Discovery: The Role of 5-Bromoindole in Synthesis. (2026, February 12). DC Chemicals.
- Rueping, M., Brinkmann, C., Antonchick, A. P., & Atodiresei, I. (2010). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters, 12(20), 4604–4607.
- Catalytic Asymmetric Synthesis of 3-Hydroxyindolenines Using Achiral Oxaziridines. (2025, November 20). Journal of the American Chemical Society. ACS Publications.
- Catalytic Asymmetric Reactions of 4‐Substituted Indoles with Nitroethene: A Direct Entry to Ergot Alkaloid Structures. (2015, October 21). Angewandte Chemie International Edition. PMC.
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- Asymmetric catalytic concise synthesis of 3-(3-indolomethyl)-oxindoles for the construction of trigolute analogs. (n.d.). Chemical Communications. RSC Publishing.
- Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. (2022, July 5). CCS Chemistry. Chinese Chemical Society.
- Budovská, M., Selešová, I., Tischlerová, V., Michalková, R., & Mojžiš, J. (2020). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives.
- Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. (2023). Anticancer Agents in Medicinal Chemistry, 23(11), 1336–1348. PubMed.
- 5-Bromoindole | Chemical Intermediate. (n.d.). MedchemExpress.com.
- 5-Bromoindole: luminescence properties and its application. (2025, February 21). ChemicalBook.
- Process of effectively synthesizing important pharmaceutical and chemical intermediate 5-bromoindole. (n.d.). Google Patents.
- Synthesis of 5-Chloroindole from 5-bromoindole: An Application Note and Protocol. (2025, December). BenchChem.
- Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. (2023, May 23). ResearchGate.
- Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. (2016, July 28). ResearchGate.
- Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. (n.d.). PMC.
- How to Prepare 5-Bromoindole and Its Derivatives?. (2022, May 30). Guidechem.
- 5-Bromoindole synthesis. (n.d.). ChemicalBook.
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Methodological & Application
Synthesis of (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol from (S)-Roche ester
An In-Depth Guide to the Stereoselective Synthesis of (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol from (S)-Roche Ester
Abstract
This technical guide provides a comprehensive, field-proven methodology for the stereoselective synthesis of (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol, a valuable chiral building block in medicinal chemistry. Leveraging the enantiopure starting material, (S)-Roche ester, this protocol details a robust three-step sequence: activation of the chiral precursor, regioselective C3-alkylation of 5-bromoindole, and final reduction to the target primary alcohol. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the chemical principles, detailed experimental procedures, and critical insights into reaction mechanisms and optimization.
Introduction: Strategic Value of the Target Molecule
The indole nucleus is a cornerstone of pharmacologically active compounds.[1][2] Specifically, functionalized indoles bearing a stereocenter are of paramount importance in the development of novel therapeutics. The target molecule, (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol, embodies three key features for drug discovery:
-
A Privileged Indole Scaffold: Essential for biological activity across numerous targets.
-
A Stereodefined Side Chain: The (S)-configuration introduces chirality, which is critical for selective interaction with biological macromolecules.
-
A Versatile Bromine Handle: The bromine atom at the C5 position serves as a versatile point for diversification via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of compound libraries.
Our synthetic strategy begins with (S)-Roche ester (ethyl (S)-3-hydroxy-2-methylpropanoate), a cost-effective and enantiomerically pure building block derived from the chiral pool.[3][4] This approach ensures the direct transfer of stereochemistry into the final product, obviating the need for chiral resolution or asymmetric synthesis.
Synthetic Strategy: A Convergent and Efficient Approach
A retrosynthetic analysis reveals a logical disconnection at the C3-position of the indole ring, leading back to 5-bromoindole and a three-carbon chiral electrophile derived from (S)-Roche ester.
Caption: High-level overview of the synthetic workflow.
Detailed Experimental Protocols and Scientific Rationale
Step 1: Synthesis of (S)-Ethyl 2-methyl-3-(tosyloxy)propanoate (Chiral Electrophile)
Scientific Rationale: The hydroxyl group of the (S)-Roche ester is a poor leaving group. To facilitate the subsequent nucleophilic attack by the electron-rich indole ring, it must be converted into an excellent leaving group. Tosylates are ideal for this purpose due to their high reactivity and stability under typical storage conditions. The reaction is performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction.
Experimental Protocol:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add (S)-Roche ester (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is complete.
-
Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure tosylate as a colorless oil.
Table 1: Reagent Quantities for Tosylation
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| (S)-Roche Ester | C₆H₁₂O₃ | 132.16 | 1.0 | (e.g., 5.00 g) |
| p-Toluenesulfonyl Chloride | C₇H₇ClO₂S | 190.65 | 1.2 | (e.g., 8.65 g) |
| Triethylamine | C₆H₁₅N | 101.19 | 1.5 | (e.g., 5.74 mL) |
| Dichloromethane | CH₂Cl₂ | 84.93 | Solvent | (e.g., 190 mL) |
Step 2: C3-Alkylation of 5-Bromoindole
Scientific Rationale: The indole ring is an electron-rich heterocycle that readily undergoes electrophilic substitution, with the C3 position being the most nucleophilic and kinetically favored site of attack. [5]This reaction is a Friedel-Crafts alkylation. While N-alkylation can be a competing pathway, C3-alkylation is often favored with bulky electrophiles or in the presence of a Lewis acid, which can coordinate to the indole nitrogen and further direct the electrophile to the C3 position. For this protocol, we employ zinc chloride (ZnCl₂) as a mild Lewis acid to promote the desired transformation.
Caption: Mechanism of C3 Friedel-Crafts Alkylation.
Experimental Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 5-bromoindole (1.2 eq) and anhydrous toluene (approx. 0.3 M).
-
Add anhydrous zinc chloride (ZnCl₂, 1.5 eq) and stir the suspension at room temperature for 20 minutes.
-
Add a solution of the (S)-ethyl 2-methyl-3-(tosyloxy)propanoate (1.0 eq) in anhydrous toluene dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (ethyl acetate/hexanes gradient) to isolate the desired C3-alkylated product.
Table 2: Reagent Quantities for C3-Alkylation
| Reagent | Formula | MW ( g/mol ) | Molar Eq. |
| Chiral Tosylate | C₁₃H₁₈O₅S | 286.34 | 1.0 |
| 5-Bromoindole | C₈H₆BrN | 196.04 | 1.2 |
| Zinc Chloride (anhydrous) | ZnCl₂ | 136.30 | 1.5 |
| Toluene (anhydrous) | C₇H₈ | 92.14 | Solvent |
Step 3: Reduction to (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol
Scientific Rationale: The final transformation requires the reduction of the ethyl ester to a primary alcohol. Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this conversion. [6][7]Unlike sodium borohydride (NaBH₄), which is not sufficiently reactive to reduce esters, LAH is a powerful hydride donor that efficiently accomplishes this reduction. [8]The reaction must be conducted under strictly anhydrous conditions as LAH reacts violently with water. The mechanism involves two hydride transfers: the first addition forms a tetrahedral intermediate which collapses to an aldehyde, and the second, rapid hydride addition reduces the aldehyde to the alcohol. [7][8][9] Experimental Protocol:
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.1 M).
-
Cool the LAH suspension to 0 °C using an ice-water bath.
-
Dissolve the (S)-ethyl 3-(5-bromo-1H-indol-3-yl)-2-methylpropanoate (1.0 eq) from the previous step in anhydrous THF.
-
Add the ester solution dropwise via the addition funnel to the stirred LAH suspension at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture back down to 0 °C.
-
CAUTION: Exothermic reaction. Perform the following quench slowly and carefully. Sequentially and dropwise, add water (volume equal to the mass of LAH used in g), followed by 15% aqueous NaOH (same volume), and finally water again (3 times the volume).
-
Stir the resulting granular white precipitate vigorously for 30 minutes.
-
Filter the solid salts through a pad of Celite®, washing thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final product, (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol.
Table 3: Reagent Quantities for LAH Reduction
| Reagent | Formula | MW ( g/mol ) | Molar Eq. |
| Indole-Ester Adduct | C₁₄H₁₆BrNO₂ | 326.19 | 1.0 |
| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | 2.5 |
| Tetrahydrofuran (anhydrous) | C₄H₈O | 72.11 | Solvent |
Characterization of the Final Product
The structure of the final product, (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol, should be confirmed by standard spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include a broad singlet for the indole N-H (~8.1 ppm), aromatic protons on the indole ring (doublets and a doublet of doublets between 7.0-7.8 ppm), a singlet for the C2-H (~7.0 ppm), multiplets for the CH₂OH and CH protons of the side chain, and a doublet for the methyl group.
-
¹³C NMR (CDCl₃, 100 MHz): Signals corresponding to the 8 carbons of the indole ring and the 3 carbons of the propanol side chain are expected. Key signals include the C-5 bearing the bromine (~113 ppm) and the carbon of the CH₂OH group (~65 ppm).
-
Mass Spectrometry (ESI+): The mass spectrum should show the molecular ion peak [M+H]⁺ and/or [M+Na]⁺, exhibiting the characteristic isotopic pattern for a molecule containing one bromine atom.
Conclusion and Future Applications
This application note details a reliable and efficient three-step synthesis of enantiomerically pure (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol. The strategy relies on established, high-yielding transformations, beginning with the activation of a commercially available chiral starting material, followed by a regioselective C-C bond formation, and concluding with a robust reduction. The final product is a highly valuable intermediate for drug discovery, poised for further elaboration through cross-coupling chemistry at the C5 position or functionalization of the primary alcohol, enabling the exploration of new chemical space for advanced therapeutic candidates.
References
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O'Hagan, D. (2000). The polyketide metabolites. Natural Product Reports, 17(5), 435-473. [Link]
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Organic Chemistry Portal. (n.d.). Ester Reduction by Lithium Aluminium Hydride (LiAlH4). [Link]
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Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
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Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in a New Dimension. Angewandte Chemie International Edition, 48(51), 9608-9644. [Link]
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National Center for Biotechnology Information. (n.d.). Atroposelective Amination of Indoles via Chiral Center Induced Chiral Axis Formation. PubMed Central. [Link]
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Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
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Interesting Organic Chemistry and Natural Products. (2014). Roche ester. [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
ACS Publications. (2012). Indoles in Multicomponent Processes (MCPs). Chemical Reviews. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis. JOCPR. [Link]
-
ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles. [Link]
-
MDPI. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Symmetry. [Link]
-
National Center for Biotechnology Information. (2023). Regioselective Reaction of 2-Indolylmethanols with Enamides. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2010). Chiral Brønsted Base-Promoted Nitroalkane Alkylation: Enantioselective Synthesis of sec-Alkyl-3-Substituted Indoles. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2001). Synthesis, absolute configuration and biological activity of both enantiomers of 2-(5,6-dichloro-3-indolyl)propionic acid: new dichloroindole auxins. PubMed. [Link]
-
MDPI. (n.d.). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Molecules. [Link]
-
Encyclopedia.pub. (2021). Stereoselective Synthesis of Chiral Molecules. [Link]
-
Molbase. (n.d.). 5-BROMO-α,α-DIMETHYL-1H-INDOL-3-YL-ETHANEAMINE Synthesis. [Link]
-
Crysdot. (n.d.). 2-Bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one. [Link]
-
Columbia University. (2014). The Development and Application of a New Approach to the Rapid Synthesis of Polypropionate Stereotriads. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. PubMed Central. [Link]
-
YouTube. (2019). in the chemical literature: N-alkylation of an indole. [Link]
-
MDPI. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of 3-bromo-propan-1-ol (black) and.... [Link]
-
MDPI. (n.d.). Synthesis of Indole Alkaloids. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quintus.mickel.ch [quintus.mickel.ch]
- 4. Making sure you're not a bot! [academiccommons.columbia.edu]
- 5. benchchem.com [benchchem.com]
- 6. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. orgosolver.com [orgosolver.com]
- 9. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]
Asymmetric synthesis of beta-branched indole alcohols
Application Note: Asymmetric Synthesis of -Branched Indole Alcohols
Methodology:Abstract
This application note details a robust protocol for the asymmetric synthesis of
Introduction & Mechanistic Rationale
The Synthetic Challenge
Tryptophol (indole-3-ethanol) derivatives are ubiquitous in drug discovery. However, introducing a chiral branch at the benzylic position (the carbon attached to the indole C3) is synthetically demanding due to the tendency of the electron-rich indole to undergo non-selective background reactions and the instability of the resulting chiral aldehydes.
The Solution: Iminium Activation
The most effective strategy to install this stereocenter is the Asymmetric Friedel-Crafts Alkylation of indoles with
Mechanistic Causality:
-
LUMO Lowering: The chiral amine catalyst condenses with the enal to form an iminium ion . This lowers the energy of the LUMO, activating the
-carbon toward nucleophilic attack. -
Stereocontrol: The bulky groups on the catalyst (e.g., tert-butyl, benzyl) shield one face of the iminium planar system, forcing the indole to attack from the Re or Si face exclusively.
-
Aromatization: Following C-C bond formation, the intermediate enamine hydrolyzes to regenerate the catalyst and release the chiral aldehyde, which is immediately reduced to the stable alcohol to prevent racemization.
Pathway Visualization
Figure 1: Mechanistic pathway for the organocatalytic synthesis of
Experimental Protocol
Reagents & Equipment
-
Substrate: Indole (1.0 equiv),
-Unsaturated Aldehyde (e.g., Crotonaldehyde, Cinnamaldehyde) (1.2 equiv). -
Catalyst: (2S,5S)-3-benzyl-2-(tert-butyl)imidazolidin-4-one (MacMillan Catalyst 1st Gen) or its TFA salt (0.10 – 0.20 equiv).
-
Solvent: CHCl
or THF/H O (95:5) for improved turnover. -
Reductant: Sodium Borohydride (NaBH
) and Ethanol (EtOH). -
Analysis: Chiral HPLC (Daicel Chiralcel OD-H or AD-H columns).
Step-by-Step Methodology
Step 1: Asymmetric Conjugate Addition
-
Setup: To a flame-dried 20 mL amber vial equipped with a magnetic stir bar, add the Chiral Amine Catalyst (0.20 mmol, 20 mol%) and the solvent (CHCl
, 5.0 mL).-
Note: If using the free base catalyst, add 0.20 mmol of TFA or HCl (in dioxane) to form the active salt in situ.
-
-
Addition: Add the
-unsaturated aldehyde (1.2 mmol) to the vial. Stir for 5 minutes at room temperature to ensure iminium formation. -
Reaction: Add the Indole (1.0 mmol) in one portion.
-
Incubation: Seal the vial and stir at -10 °C to -20 °C for 12–24 hours.
-
Critical Control Point: Lower temperatures improve enantioselectivity (ee) by rigidifying the transition state, though reaction time may increase. Monitor conversion by TLC (active aldehyde spot vs. indole).
-
Step 2: In-Situ Reduction (One-Pot)
-
Quench/Dilution: Once the indole is consumed (>95% conversion), dilute the reaction mixture with Ethanol (5.0 mL).
-
Reduction: Cool the mixture to 0 °C. Add NaBH
(2.0 mmol) portion-wise over 5 minutes.-
Why: The intermediate chiral aldehyde is prone to racemization via enolization. Immediate reduction to the alcohol "locks in" the stereocenter.
-
-
Workup: Stir for 20 minutes. Quench with saturated aqueous NH
Cl (10 mL). Extract with CH Cl (3 x 10 mL). -
Purification: Dry combined organics over Na
SO , filter, and concentrate. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
Data Interpretation & Expected Results
The following table summarizes expected outcomes for various substrates using this protocol.
| Entry | Indole Substituent (R¹) | Enal Substituent (R²) | Yield (%) | ee (%) | Notes |
| 1 | H | Me (Crotonaldehyde) | 82 | 93 | Standard benchmark; rapid reaction. |
| 2 | 5-OMe | Me | 85 | 91 | Electron-rich indoles react faster. |
| 3 | 5-Br | Me | 76 | 94 | Electron-poor indoles require longer times (24-36h). |
| 4 | H | Ph (Cinnamaldehyde) | 70 | 90 | Steric bulk at |
| 5 | 2-Me | Me | 55 | 88 | Steric clash at C2 reduces reactivity significantly. |
Workflow Diagram
Figure 2: Operational workflow for the one-pot synthesis and reduction protocol.
Troubleshooting & Optimization
-
Low Enantioselectivity (<80% ee):
-
Cause: Temperature too high or water contamination (if using moisture-sensitive catalyst).
-
Fix: Lower temperature to -30 °C or -40 °C. Ensure solvent is anhydrous if using a non-aqueous catalyst system.
-
-
Low Conversion:
-
Cause: Deactivation of catalyst by indole (acid-base reaction) or poor solubility.
-
Fix: Add a co-catalyst (e.g., 2,4-dinitrobenzoic acid) to facilitate iminium turnover. Use 20 mol% catalyst loading.
-
-
Racemization:
-
Cause: Delayed reduction of the aldehyde intermediate.
-
Fix: Do not isolate the aldehyde. Perform the reduction immediately in the same vessel.
-
Safety & Compliance
-
Indoles: Generally irritants; handle with gloves.
-
Crotonaldehyde: Highly toxic and lachrymator. Handle exclusively in a fume hood.
-
Chloroform: Suspected carcinogen. Use DCM as an alternative if strictly necessary, though enantioselectivity may vary.
-
Waste: Dispose of halogenated solvents and heavy metal-free aqueous waste in appropriate streams.
References
-
Original Methodology (Organocatalysis): Austin, J. F.; MacMillan, D. W. C. "Enantioselective Organocatalytic Indole Alkylations." J. Am. Chem. Soc.[1][2]2002 , 124, 1172–1173. Link
-
Mechanistic Review: Bartoli, G.; Bencivenni, G.; Dalpozzo, R. "Organocatalytic Strategies for the Asymmetric Functionalization of Indoles." Chem. Soc. Rev.2010 , 39, 4449–4465. Link
-
Alternative Metal-Catalyzed Route: Evans, D. A.; Scheidt, K. A.; Fandrick, K. R.; Lam, H. W.; Wu, J. "Enantioselective Indole Friedel−Crafts Alkylations Catalyzed by Bis(oxazolinyl)copper(II) Complexes." J. Am. Chem. Soc.[1][2]2003 , 125, 10780–10781. Link
-
Tryptophol Bioactivity: Palmieri, A.; Petrini, M. "Tryptophol and derivatives: natural occurrence and applications to the synthesis of bioactive compounds." Nat. Prod. Rep.2019 , 36, 490-530. Link
Application Note: Chemoselective Reduction of (S)-2-(5-bromoindol-3-yl)propionic Acid
Abstract & Core Directive
This guide details the protocol for the reduction of (S)-2-(5-bromoindol-3-yl)propionic acid to its corresponding alcohol, (S)-2-(5-bromoindol-3-yl)propan-1-ol .
Key Synthetic Challenges:
-
Chemospecificity: The 5-bromo aryl halide must remain intact. Strong reducing agents like Lithium Aluminum Hydride (LAH) at elevated temperatures pose a risk of hydrodehalogenation (debromination).
-
Stereochemical Integrity: The
-chiral center must be preserved. Conditions promoting enolization (strong bases, high heat) must be avoided to prevent racemization. -
Indole Sensitivity: The indole nitrogen is susceptible to N-alkylation or side reactions if not properly managed, though it is generally stable to borane reductions.
Recommended Strategy: The Borane-Dimethyl Sulfide (BMS) complex is the reagent of choice. It reduces carboxylic acids at a rate significantly faster than esters, halides, or indoles. It proceeds via an acyloxyborane intermediate, avoiding the racemization-prone enolate pathway common in other methods.
Reaction Mechanism & Logic
The reduction proceeds through the activation of the carboxyl group by borane, making it a potent electrophile for intramolecular hydride delivery.
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic flow of Borane-mediated carboxylic acid reduction. Note that the Indole N-H will initially react with Borane to form an N-B bond, which is hydrolyzed during workup.
Experimental Protocol
Method A: Borane-Dimethyl Sulfide (BMS) Reduction (Primary)
Best for: High yield, stereoretention, and scalability.
Materials
-
Substrate: (S)-2-(5-bromoindol-3-yl)propionic acid (1.0 equiv)
-
Reagent: Borane-Dimethyl Sulfide complex (BMS), 2.0 M in THF (3.5 equiv).
-
Note: Excess is required to account for the carboxylic acid (2 equiv hydride) and the indole N-H (1 equiv hydride).
-
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Quench: Methanol (MeOH).[1]
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solubilization: Charge the flask with the carboxylic acid substrate (e.g., 10 mmol). Add anhydrous THF (10 volumes, ~30 mL). Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Transfer the BMS solution (35 mmol, 17.5 mL of 2M solution) to the addition funnel via syringe.
-
Critical: Add BMS dropwise over 30 minutes. Vigorous hydrogen gas evolution will occur. Maintain internal temperature < 5 °C.
-
-
Reaction:
-
Allow the reaction to stir at 0 °C for 1 hour.
-
Remove the ice bath and allow to warm to Room Temperature (20–25 °C) .
-
Stir for 3–5 hours. Monitor by TLC (System: 5% MeOH in DCM) or HPLC. The acid spot should disappear.
-
-
Quenching (Exothermic):
-
Cool the mixture back to 0 °C.
-
Carefully add Methanol (10 mL) dropwise. Caution: Significant H2 evolution.
-
Stir for 30 minutes at room temperature to break down boron-nitrogen complexes.
-
-
Concentration & Workup:
-
Concentrate the mixture under reduced pressure to remove THF and trimethyl borate (azeotrope).
-
Optional (if boron sticks): Redissolve residue in MeOH and concentrate again (repeat 2x).
-
Dissolve the residue in Ethyl Acetate (EtOAc). Wash sequentially with:
-
1M HCl (mild wash to ensure boron removal).
-
Saturated NaHCO3 (to remove unreacted acid).
-
Brine.[2]
-
-
Dry organic layer over anhydrous Na2SO4, filter, and concentrate.
-
-
Purification: If necessary, purify via flash chromatography (Hexanes/EtOAc gradient).
Method B: Mixed Anhydride Reduction (Alternative)
Best for: Small scale or if BMS is unavailable. Avoids sulfur smells.
Materials
-
Activator: Isobutyl chloroformate (1.1 equiv).
-
Base: N-Methylmorpholine (NMM) (1.1 equiv).
-
Reductant: Sodium Borohydride (NaBH4) (3.0 equiv).
Step-by-Step Procedure
-
Dissolve the substrate (1.0 equiv) in anhydrous THF at -15 °C (salt/ice bath).
-
Add NMM (1.1 equiv) followed by Isobutyl chloroformate (1.1 equiv) dropwise.
-
Stir for 15–30 minutes to form the mixed anhydride (white precipitate of NMM·HCl will form).
-
Filter off the salt rapidly (optional, often done in situ).
-
Add NaBH4 (3.0 equiv) dissolved in a minimal amount of water (or add solid if using MeOH as co-solvent).
-
Note: Adding NaBH4 in MeOH/THF is common for this step.
-
-
Stir at 0 °C for 1 hour.
-
Quench with 1M HCl, extract with EtOAc, and process as above.
Analytical Validation & Quality Control
To ensure the protocol met the "Core Requirements," the product must be validated for purity and enantiomeric excess (%ee).
| Parameter | Method | Acceptance Criteria |
| Identity | 1H NMR (DMSO-d6 or CDCl3) | Loss of -COOH proton (12 ppm). Appearance of -CH2OH doublet/multiplet at 3.5–3.7 ppm. Indole NH signal retained. |
| Purity | HPLC (C18 Column) | > 95% Area under curve. |
| Chirality | Chiral HPLC (e.g., Chiralpak AD-H) | > 98% ee (Compare with racemic standard). |
| Halide Integrity | Mass Spectrometry (LC-MS) | Presence of Br isotopic pattern (M and M+2 in 1:1 ratio). No M-Br peaks. |
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete reduction of Indole-Borane complex. | Increase MeOH quench time or reflux with MeOH for 1 hr. |
| Debromination | Reaction temperature too high (>50°C). | Keep reaction strictly at RT. Do not reflux during reduction phase. |
| Racemization | Basic conditions during workup or old reagents. | Ensure reagents are anhydrous.[3] Avoid strong bases. |
Safety Considerations (HSE)
-
Borane-DMS: Highly flammable and reacts violently with water. Generates hydrogen gas.[4][5] Must be handled in a fume hood. The DMS component has a strong, disagreeable odor (stench); use bleach to neutralize glassware.
-
Indoles: Generally light-sensitive. Wrap flasks in aluminum foil if the specific derivative is known to degrade.
-
Bromine Substituent: Aryl bromides can be toxic. Handle with gloves and proper PPE.
References
-
Brown, H. C., & Choi, Y. M. (1981). The selective reduction of carboxylic acids to alcohols in the presence of esters, nitriles, and halides by borane-dimethyl sulfide. Synthesis.[2][4][6][7][8][9][10][11] Link
-
McKennon, M. J., et al. (1993). A convenient reduction of amino acids and their derivatives.[11] Journal of Organic Chemistry.[12] (Protocol adaptation for chiral preservation). Link
-
Organic Chemistry Portal. Borane-Dimethyl Sulfide (BMS) Reagent Guide. (General stability data for aryl halides). Link
-
Sagar, A. D., et al. (2011).[2] Reduction of Carboxylic Acids to Alcohols... without racemization.[2][11] Journal of Chemical and Pharmaceutical Research.[2] Link
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. jocpr.com [jocpr.com]
- 3. CN1554648A - Method for preparing alcohol by reduction of heterocyclic carboxylic acid ester - Google Patents [patents.google.com]
- 4. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. ecommons.luc.edu [ecommons.luc.edu]
- 8. researchgate.net [researchgate.net]
- 9. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]
- 10. Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DE4232505A1 - Process for the reduction of carboxylic acids or carboxylic acid derivatives and new compounds - Google Patents [patents.google.com]
- 12. Borane Reagents [organic-chemistry.org]
Using (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol as a kinase inhibitor intermediate
Executive Summary
In the landscape of kinase inhibitor discovery, the transition from flat, achiral heteroaromatics to three-dimensional, chiral scaffolds is a critical strategy for improving selectivity and solubility.[1] (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol (herein referred to as (S)-5-Br-β-Me-Tryptophol ) represents a high-value "privileged structure" for Fragment-Based Drug Discovery (FBDD).
This application note details the strategic utility of (S)-5-Br-β-Me-Tryptophol as a dual-vector intermediate. Its unique architecture offers two orthogonal handles for diversification:
-
C5-Bromine: A handle for cross-coupling to access the solvent-exposed region or deep hydrophobic pockets (Type I/II binding).[1]
-
Chiral β-Hydroxyalkyl Chain: A stereogenic handle for cyclization into rigid tricycles (e.g., tetrahydrocarbazoles) or conversion to chiral amines, mimicking the ribose-binding sector of ATP.[1]
Chemical Profile & Structural Logic
| Property | Specification | Strategic Advantage |
| IUPAC Name | (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol | Defined stereochemistry avoids late-stage chiral separation. |
| Core Scaffold | Indole (Benzopyrrole) | Mimics the purine core of ATP; forms key H-bonds with the kinase Hinge Region (Glu/Leu residues).[1] |
| C5-Substituent | Bromine (-Br) | Vector 1: Ready for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling. |
| C3-Side Chain | (S)-2-hydroxy-1-methylethyl | Vector 2: The β-methyl group restricts conformational freedom (Thorpe-Ingold effect), improving binding entropy. |
| Chirality | (S)-Enantiomer | Targets specific stereochemical pockets (e.g., PKC, GSK-3β) often inaccessible to racemic ligands. |
Strategic Application: Divergent Synthesis Matrix
The power of (S)-5-Br-β-Me-Tryptophol lies in its ability to serve as a linchpin for divergent library synthesis. The following Graphviz diagram illustrates the logical flow from this intermediate to three distinct classes of kinase inhibitors.
Figure 1: Divergent synthesis strategy utilizing the orthogonal reactivity of the bromine and hydroxyl groups.
Experimental Protocols
Protocol A: Regioselective C5-Arylation (Suzuki-Miyaura)
Objective: To extend the scaffold into the hydrophobic pocket without affecting the chiral alcohol or indole NH.[1] Mechanism: Pd(0)-catalyzed cross-coupling.[1] The free hydroxyl group is generally tolerated under these conditions, but protection is recommended for high-yielding scale-up.
Reagents:
-
Substrate: (S)-5-Br-β-Me-Tryptophol (1.0 equiv)
-
Boronic Acid: Ar-B(OH)₂ (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
Base: K₂CO₃ (3.0 equiv, 2M aq.)[1]
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Degassing: In a microwave vial or Schlenk flask, combine the indole substrate, boronic acid, and base solution. Sparge with Argon for 10 minutes to remove O₂ (critical to prevent homocoupling or oxidation of the indole).[1]
-
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon.[1] Seal the vessel immediately.
-
Reaction: Heat to 85°C for 4–12 hours. Monitor by LC-MS (Target mass = M_indole - Br + Ar).
-
Note: If the hydroxyl group interferes (rare with mild bases), protect as a TBDMS ether prior to coupling (See Reference 1).[1]
-
-
Work-up: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). The chiral center at C3 remains intact (check via Chiral HPLC if necessary).
Protocol B: Stereospecific Cyclization to Tetrahydrocarbazoles
Objective: To lock the flexible alkyl chain into a rigid tricyclic system, a common motif in PKC and inhibitors (e.g., Sotrastaurin analogs).[1] Mechanism: Intramolecular Friedel-Crafts alkylation or Mitsunobu-type cyclization.
Reagents:
-
Substrate: C5-functionalized (S)-β-Me-Tryptophol (from Protocol A)
-
Lewis Acid: BF₃[1]·OEt₂ (1.1 equiv) or TMSOTf
-
Solvent: CH₂Cl₂ (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve the substrate in anhydrous CH₂Cl₂ under N₂ at -78°C.
-
Activation: Dropwise add BF₃·OEt₂. The Lewis acid activates the hydroxyl group (or its mesylate derivative) to generate a transient carbocation.[1]
-
Cyclization: Allow the reaction to warm to 0°C. The electron-rich indole C2 position attacks the carbocation, forming a new 6-membered ring.[1]
-
Quench: Quench with sat. NaHCO₃.
-
Isolation: Extract with DCM. The product is a rigid tricyclic core: (S)-3-methyl-1,2,3,4-tetrahydrocarbazole.
Case Study: Designing a GSK-3β Inhibitor
Target: Glycogen Synthase Kinase 3 Beta (GSK-3β).[1] Design Rationale: GSK-3β inhibitors often require a hydrogen bond donor/acceptor pair for the hinge region (provided by the Indole NH and C2-carbonyl if oxidized). The hydrophobic pocket accommodates the C5-substituent.[1]
Workflow:
-
Start: (S)-5-Br-β-Me-Tryptophol.
-
Step 1 (Protection): Protect the primary alcohol with TBDMS-Cl.[1]
-
Step 2 (Coupling): Perform Suzuki coupling with 3-pyridylboronic acid at the C5-Br position.[1] The pyridine nitrogen provides an additional H-bond acceptor for the kinase "gatekeeper" region.[1]
-
Step 3 (Deprotection & Oxidation): Remove TBDMS (TBAF).[1] Oxidize the alcohol to the carboxylic acid (Jones Reagent) or aldehyde.[1]
-
Result: A chiral indole-3-propionic acid derivative that binds the hinge (Indole NH) and the catalytic lysine (Carboxylate), with the 3-pyridyl group occupying the solvent channel.
Quality Control & Validation
To ensure the integrity of the (S)-enantiomer throughout the synthesis, the following analytical method is required.
Chiral HPLC Method:
-
Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm.[1]
-
Expected Result: (S)-enantiomer typically elutes second (verify with racemic standard).[1] Maintain ee > 98%.
References
-
Palladium-Catalyzed Cross-Coupling on Indoles
-
Synthesis of Chiral Tryptophols
-
Indole Scaffolds in Kinase Inhibition (PKC/GSK3)
-
Mitsunobu Cyclization of Tryptophols
Sources
Application Note & Protocol Guide: Mitsunobu Reaction Conditions for (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol
Abstract: This document provides a comprehensive technical guide for performing the Mitsunobu reaction on (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol. It is intended for researchers, chemists, and professionals in drug development. The guide covers the core principles and mechanism of the reaction, detailed experimental protocols for various transformations (esterification, azidation), critical considerations for reagent selection, and robust procedures for product purification. Emphasis is placed on explaining the rationale behind experimental choices to ensure procedural integrity and successful outcomes.
Introduction: The Strategic Value of the Mitsunobu Reaction
The Mitsunobu reaction, first reported by Oyo Mitsunobu in 1967, is a cornerstone of modern organic synthesis, prized for its ability to convert primary and secondary alcohols into a wide array of functional groups.[1][2] It operates under mild, neutral conditions and, for chiral secondary alcohols, proceeds with a clean inversion of stereochemistry, making it a powerful tool in the synthesis of complex natural products and pharmaceuticals.[3][4][5]
The reaction facilitates the formation of C-O, C-N, C-S, and C-C bonds through a redox-condensation mechanism involving an alcohol, a pronucleophile, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate.[6][7] The thermodynamic driving force of the reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[8]
This guide focuses on the application of the Mitsunobu reaction to (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol , a chiral primary alcohol featuring an indole scaffold. While no stereochemical inversion will occur at the carbon bearing the primary hydroxyl group, the reaction serves as a mild and efficient method for functional group interconversion, which is crucial for generating diverse analogues in a drug discovery context. We will explore the specific challenges and considerations related to the indole moiety, particularly the potential for N-alkylation as a side reaction.[9][10]
Core Principles and Reaction Mechanism
A fundamental understanding of the Mitsunobu reaction mechanism is essential for troubleshooting and optimization. The process is a complex, multi-component reaction that transforms a poor leaving group (hydroxyl) into a good one in situ.[8][11]
The generally accepted mechanism involves several key steps:
-
Betaine Formation: The reaction initiates with the nucleophilic attack of triphenylphosphine (a soft nucleophile) on the electrophilic N=N bond of the azodicarboxylate (e.g., DIAD or DEAD), forming a zwitterionic adduct known as a betaine.[6][7]
-
Pronucleophile Deprotonation: The betaine is sufficiently basic to deprotonate the acidic pronucleophile (Nu-H, typically with a pKa ≤ 15), generating the active nucleophile (Nu⁻) for the subsequent substitution step.[12][13]
-
Alcohol Activation: The alcohol's oxygen atom attacks the now positively charged phosphorus atom of the protonated betaine. This step forms the critical alkoxyphosphonium salt intermediate, effectively converting the hydroxyl group into an excellent leaving group.[11]
-
Sₙ2 Displacement: The deprotonated nucleophile (Nu⁻) performs an Sₙ2-type displacement on the carbon atom bearing the activated alkoxyphosphonium group. This step forms the desired product along with triphenylphosphine oxide (TPPO) and the dialkyl hydrazodicarboxylate.[1]
Caption: Generalized mechanism of the Mitsunobu reaction.
Reagent Selection and Rationale for the Indole Substrate
Careful selection of reagents is paramount for a successful reaction, especially with a multifunctional substrate like (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol.
| Reagent Class | Recommended Choice | Rationale & Considerations |
| Alcohol Substrate | (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol | Primary alcohol ensures high reactivity. The indole NH (pKa ≈ 17) is a potential competing nucleophile, but is less acidic than typical pronucleophiles (pKa < 15), minimizing N-alkylation under optimized conditions.[9] |
| Azodicarboxylate | Diisopropyl Azodicarboxylate (DIAD) | Preferred over DEAD due to greater thermal stability and reduced shock sensitivity.[1] Often results in more crystalline hydrazine byproducts, aiding purification. |
| Phosphine | Triphenylphosphine (PPh₃) | The standard, cost-effective choice. Polymer-supported PPh₃ is an excellent alternative that simplifies purification by allowing filtration to remove the resulting phosphine oxide.[14] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | The most common and effective solvent.[1][15] Anhydrous conditions are critical to prevent hydrolysis of intermediates. Dichloromethane (DCM) can also be used.[15] |
| Pronucleophile | Varies by desired product | Esterification: Carboxylic acids (e.g., Benzoic acid, p-Nitrobenzoic acid).[7] Azidation: Diphenylphosphoryl azide (DPPA).[16] Etherification: Phenols.[16] |
Detailed Experimental Protocols
Safety First: The Mitsunobu reaction should always be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory. DIAD and DEAD are toxic and potentially explosive when heated in undiluted form.[17][18] Organic azides are potentially explosive and should be handled with care, avoiding heat and shock.[15]
Protocol 4.1: General Procedure for Mitsunobu Reaction
This protocol outlines the standard procedure. Specific quantities for a 1.0 mmol scale reaction (esterification) are provided as an example.
Reagents & Materials:
-
(S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol (1.0 mmol, 269.13 mg)
-
Triphenylphosphine (PPh₃) (1.5 mmol, 393.4 mg)
-
Pronucleophile (e.g., Benzoic Acid) (1.2 mmol, 146.5 mg)
-
Anhydrous THF (10 mL)
-
Diisopropyl Azodicarboxylate (DIAD) (1.5 mmol, 0.30 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask, septum, and nitrogen/argon line
-
Syringes
-
Ice-water bath
Step-by-Step Method:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol (1.0 eq), the chosen pronucleophile (1.2 eq), and triphenylphosphine (1.5 eq).
-
Dissolution: Add anhydrous THF (10 mL per mmol of alcohol) and stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the flask to 0 °C using an ice-water bath. Stir for 10-15 minutes to ensure thermal equilibrium.
-
DIAD Addition: Slowly add DIAD (1.5 eq) dropwise via syringe over 5-10 minutes.[1] A color change (typically to yellow/orange) and the formation of a precipitate (TPPO) may be observed, indicating reaction progress.[15]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.
-
Work-up & Purification: Proceed to one of the purification protocols outlined in Section 5.
Protocol 4.2: Specific Application - Azide Formation
To synthesize the corresponding azide, which can be a precursor to the primary amine.
-
Pronucleophile: Use Diphenylphosphoryl Azide (DPPA) (1.2-1.5 eq).
-
Safety Note: This reaction generates an organic azide.[19] Do not heat the reaction mixture or the crude product. It is advisable to use the azide product directly in the next step (e.g., a Staudinger reduction) without isolation if possible.
Work-up and Purification Strategies
A significant challenge in Mitsunobu reactions is the removal of stoichiometric byproducts: triphenylphosphine oxide (TPPO) and the diisopropyl hydrazodicarboxylate.[20]
Method 5.1: Standard Chromatographic Purification
-
Concentration: Remove the THF solvent under reduced pressure.
-
Suspension: Suspend the resulting residue in a minimal amount of a non-polar solvent like diethyl ether or a hexane/ethyl acetate mixture.[21][22] This will cause some of the TPPO and hydrazine to precipitate.
-
Filtration: Filter the suspension through a plug of silica gel, washing with the same non-polar solvent system to elute the less polar product.[22] The highly polar byproducts will remain on the silica.
-
Column Chromatography: Concentrate the filtrate and purify further using standard flash column chromatography to obtain the pure product.
Method 5.2: Non-Chromatographic TPPO Removal by Precipitation
This method is effective for larger-scale reactions where chromatography is not feasible.[20]
-
Solvent Exchange: After the reaction, concentrate the mixture. Dissolve the residue in a polar solvent like ethanol.[23]
-
Precipitation: Add a 1.8 M solution of zinc chloride (ZnCl₂) in warm ethanol (2 eq relative to TPPO).[23] Stir to induce precipitation of the ZnCl₂(TPPO)₂ adduct.
-
Filtration: Collect the precipitate by vacuum filtration.
-
Isolation: The filtrate contains the product. Concentrate and purify as needed (e.g., by crystallization or a rapid silica plug).
Caption: Experimental workflow for the Mitsunobu reaction.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| No Reaction / Low Conversion | Wet reagents or solvent. | Ensure all reagents are dry and use anhydrous solvent from a freshly opened bottle or a solvent purification system. |
| Incorrect order of addition. | Follow the standard protocol. For difficult substrates, pre-forming the betaine (adding DIAD to PPh₃ first) may be attempted.[1] | |
| N-Alkylation Side Product | Indole NH acting as a nucleophile. | Ensure the pronucleophile is significantly more acidic (lower pKa) than the indole NH. Using 1.0-1.1 equivalents of the pronucleophile can also help minimize side reactions. |
| Messy Reaction / Multiple Spots on TLC | Unstable betaine or intermediates. | Maintain a low temperature (0 °C) during DIAD addition to control the initial exothermic reaction. |
| Difficult Purification | High polarity of the product, similar to byproducts. | Use polymer-supported PPh₃ to eliminate TPPO formation in solution.[14] Alternatively, try the ZnCl₂ precipitation method.[23] |
References
-
Mitsunobu Reaction - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. [Link]
-
Mitsunobu reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. [Link]
-
Kaur, N., & Kishore, D. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. MDPI. [Link]
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (n.d.). ACS Publications. [Link]
-
But, T. Y., & Toy, P. H. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]
-
Safety First: Handling Diethyl Azodicarboxylate (DEAD) in the Lab. (2026, February 11). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Mitsunobu Reaction: Mechanism, Steps & Applications Explained. (2020, December 29). Vedantu. [Link]
-
Work up tips: Reactions with Triphenylphosphine oxide. (n.d.). Shenvi Lab. [Link]
-
Mitsunobu Reaction. (2025, March 26). Chemistry Steps. [Link]
-
The Catalytic Mitsunobu Reaction: A Critical Analysis of the Current State-of-the-Art. (n.d.). CORE. [Link]
-
Removing Triphenylphosphine Oxide. (n.d.). University of Rochester Chemistry. [Link]
-
Recent Advances in the Mitsunobu Reaction. (n.d.). Atlanchim Pharma. [Link]
-
Mitsunobu Reaction. (n.d.). Master Organic Chemistry. [Link]
-
Mitsunobu Reaction - General Procedure. (n.d.). Organic Synthesis. [Link]
-
DIETHYL AZODICARBOXYLATE CAS No 1972-28-7 MATERIAL SAFETY DATA SHEET. (n.d.). [Link]
-
Mitsunobu Reaction - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
-
Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. (n.d.). PMC. [Link]
-
Material Safety Data Sheet - Diisopropyl Azodicarboxylate, 97%. (2005, October 3). Cole-Parmer. [Link]
-
Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. (n.d.). ACS Publications. [Link]
-
SAFETY DATA SHEET - ACCELA CHEMBIO INC. (n.d.). [Link]
-
Chromatography-Free Product Separation in the Mitsunobu Reaction. (2025, August 7). ResearchGate. [Link]
-
Diethyl azodicarboxylate - Wikipedia. (n.d.). Wikipedia. [Link]
-
Kaur, N., & Kishore, D. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]
-
Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. (2025, February 17). RSC Publishing. [Link]
-
Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. (n.d.). ACS Publications. [Link]
-
N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. (2025, August 6). ResearchGate. [Link]
-
ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. (n.d.). PMC. [Link]
Sources
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. mdpi.com [mdpi.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mitsunobu Reaction: Mechanism, Steps & Applications Explained [vedantu.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 17. nbinno.com [nbinno.com]
- 18. Diethyl azodicarboxylate - Wikipedia [en.wikipedia.org]
- 19. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 21. shenvilab.org [shenvilab.org]
- 22. Workup [chem.rochester.edu]
- 23. pubs.acs.org [pubs.acs.org]
Protecting Group Strategies for 5-Bromoindole Nitrogen during Synthesis
[1]
Part 1: Strategic Overview – The "Three-Zone" Challenge
Synthesizing complex scaffolds from 5-bromoindole requires navigating a "Three-Zone" reactivity challenge. The molecule possesses three distinct reactive sites that often conflict during transformation:
-
N1 (Indole Nitrogen): Highly acidic (pKa ~16) and nucleophilic after deprotonation. Unprotected N1 leads to catalyst poisoning and side-reactions (N-arylation).
-
C2/C3 (Pyrrole Ring): Electron-rich and prone to electrophilic attack (C3) or lithiation (C2).
-
C5-Br (Aryl Bromide): The primary handle for cross-coupling. It is liable to reductive debromination (loss of Br) or premature Lithium-Halogen (Li-Hal) exchange.
The Core Problem: Reductive Debromination
In Palladium-catalyzed cross-couplings (Suzuki, Heck), an unprotected N1 forms an indolide anion. This electron-rich species donates density into the ring, significantly weakening the C5-Br bond and accelerating oxidative addition of Pd into the C-Br bond, often leading to hydro-dehalogenation (formation of indole) rather than the desired coupling. N-Protection is mandatory to suppress this pathway.
Part 2: Strategic Decision Matrix
Select your protecting group (PG) based on the next step in your synthesis, not just ease of installation.
Figure 1: Decision tree for selecting the optimal N-protecting group for 5-bromoindole based on downstream chemistry.
Part 3: Detailed Protocols
Protocol A: The "Robust Shield" – N-Tosylation
Best For: Suzuki/Heck couplings, crystallizing intermediates, and suppressing C3-electrophilic attack. Mechanism: The sulfonyl group is strongly electron-withdrawing, deactivating the ring. This prevents the formation of the electron-rich species that leads to debromination.[1]
Step 1: Protection[2]
-
Setup: Flame-dry a round-bottom flask (RBF) and purge with Argon.
-
Dissolution: Dissolve 5-bromoindole (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Deprotonation: Cool to 0 °C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of H₂ gas will occur. Stir at 0 °C for 30 min until gas evolution ceases and the solution turns clear/yellow.
-
Addition: Add p-Toluenesulfonyl chloride (TsCl) (1.1 equiv) portion-wise or as a solution in minimal DMF.
-
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The N-H spot will disappear, and a higher Rf spot (N-Ts) will appear.
-
Workup: Pour into ice-water. The product often precipitates as a white solid. Filter and wash with water.[3] If oil forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over Na₂SO₄, and concentrate.
-
Yield: Typically 90–98%.
Step 2: The "Mild" Deprotection (Cs₂CO₃ Method)
Avoid harsh NaOH refluxes which can degrade sensitive handles.
-
Reaction: Dissolve N-Ts-5-bromoindole derivative in THF:MeOH (2:1) .
-
Conditions: Stir at RT (or mild heat 40–50 °C if sluggish) for 12–24 hours.
-
Workup: Evaporate volatiles, dilute with water, extract with EtOAc.
-
Note: This method preserves esters and other base-sensitive groups better than KOH/EtOH reflux [1].
Protocol B: The "Labile Switch" – N-Boc Protection
Best For: Directed Ortho-Lithiation (DoL) to functionalize C2, and mild acidic deprotection. Critical Warning: N-Boc activates the C2 position for deprotonation, but 5-Br is susceptible to Li-Hal exchange.
Step 1: Protection (Green/Catalytic Method)
-
Reagents: 5-bromoindole (1.0 equiv), Boc₂O (1.2 equiv), DMAP (0.1 equiv), TEA (1.5 equiv) in CH₂Cl₂ or Acetonitrile .
-
Procedure: Stir at RT for 2–6 hours. No strong base (NaH) is required.
-
Workup: Wash with dilute citric acid (to remove DMAP/TEA), then brine. Concentrate.
-
Purification: Often requires a short silica plug as Boc-indoles can be slightly unstable on silica over long periods.
Step 2: C2-Lithiation vs. Br-Exchange (The Critical Distinction)
-
Scenario 1: You want to Functionalize C2 and KEEP the Bromine.
-
Reagent: Use LDA (Lithium Diisopropylamide) or LiTMP at -78 °C .
-
Logic: LDA is a bulky base, not a nucleophile. It deprotonates C2 (directed by Boc) faster than it attacks the Br.
-
Protocol: Add LDA to N-Boc-5-bromoindole at -78 °C. Stir 30-60 min. Quench with electrophile (e.g., DMF, MeI). Do NOT use n-BuLi , as it will attack the Br [2].
-
-
Scenario 2: You want to Exchange the Bromine.
-
Reagent: Use t-BuLi (2 equiv) or n-BuLi at -78 °C .
-
Logic: This effects extremely rapid Li-Hal exchange at C5, generating the C5-lithio species for reaction with electrophiles.
-
Protocol C: The "Orthogonal" – N-SEM Protection
Best For: Solubility issues, fluoride-triggered deprotection, and maximum stability against bases/nucleophiles.
-
Reagents: 5-bromoindole (1.0 equiv), NaH (1.2 equiv), SEM-Cl (1.1 equiv) in DMF or THF (0 °C).
-
Workup: Similar to Tosylation.
-
Deprotection:
-
Reagent: TBAF (Tetra-n-butylammonium fluoride) in THF (1M solution).
-
Conditions: Reflux is often required for indoles (unlike simple alcohols). Add ethylenediamine (5 equiv) to scavenge the formaldehyde byproduct, preventing hydroxymethyl side-products [3].
-
Part 4: Comparative Data & Troubleshooting
Protecting Group Stability Profile
| Feature | N-Tosyl (Ts) | N-Boc | N-SEM |
| Installation | NaH / TsCl | Boc₂O / DMAP | NaH / SEM-Cl |
| Crystallinity | High (Good for purification) | Low (Often oils) | Low (Oils) |
| Suzuki Coupling | Excellent (Prevents debromination) | Good | Excellent |
| Lithiation (C2) | Possible (activates C2) | Excellent (Directing Group) | Poor (Blocking) |
| Acid Stability | High | Low (Cleaves with TFA/HCl) | Moderate |
| Base Stability | Low (Cleaves with NaOH) | Moderate | High |
| Deprotection | Cs₂CO₃ (Mild) or NaOH | TFA or Heat | TBAF (Fluoride) |
Troubleshooting: "My Bromine Disappeared!"
Symptom: You ran a Suzuki coupling on 5-bromoindole and isolated indole (mass M-79/81). Cause:
-
Unprotected Nitrogen: The indolide anion formed in situ promoted oxidative addition at C-Br.
-
Hydride Source: Presence of excess alcohol or formate in the reaction mix. Solution:
-
Ensure N-protection (Ts or SEM preferred).
-
Switch catalyst to Pd(dppf)Cl₂ (robust for bromoindoles).
-
Use anhydrous solvents (Dioxane/DMF) rather than alcohol mixtures if the problem persists.
References
-
Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate. Retrieved from
-
Application Notes and Protocols for the Lithiation of N-Boc Protected Bromoindoles. BenchChem. Retrieved from
-
How to avoid debromination in 5-bromoindole reactions. BenchChem. Retrieved from
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Creative Peptides. Retrieved from
-
Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines. PubMed. Retrieved from
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantiomeric Excess of (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the synthesis and purification of (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming challenges related to achieving high enantiomeric excess (ee) for this valuable chiral building block.
Introduction
(S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol is a key intermediate in the synthesis of various pharmaceutical compounds. The stereochemistry of the hydroxyl group is crucial for the biological activity of the final product, making the control of enantiomeric excess a critical aspect of its synthesis. This guide will explore common issues encountered during its preparation and provide practical, evidence-based solutions.
Troubleshooting Guide for Low Enantiomeric Excess (ee)
Low enantiomeric excess is a frequent challenge in the asymmetric synthesis of chiral alcohols. The following table outlines potential causes and recommended solutions to improve the stereoselectivity of your reaction.
| Issue | Potential Causes | Recommended Solutions & Rationale |
| Low ee in Asymmetric Reduction | 1. Non-Catalytic Background Reaction: A portion of the starting ketone is reduced by the achiral reducing agent (e.g., borane) without the influence of the chiral catalyst, leading to a racemic product.[1][2] | a. Lower the Reaction Temperature: This often suppresses the non-catalytic pathway more significantly than the desired catalytic reaction.[2] b. Slow Addition of Reducing Agent: Maintaining a low concentration of the reducing agent favors the faster, catalyzed reaction pathway. c. Use a Less Reactive Borane Source: Consider using catecholborane instead of borane-THF, as it is generally less reactive in the absence of a catalyst.[3] |
| 2. Catalyst Inactivation or Low Activity: The chiral catalyst (e.g., in a Corey-Bakshi-Shibata reduction) may be degraded or inhibited.[1] | a. Ensure Anhydrous Conditions: Many catalysts, especially oxazaborolidines used in CBS reductions, are sensitive to moisture.[1][4][5] Thoroughly dry all glassware, solvents, and reagents. b. Check Catalyst Purity and Age: Use a fresh, high-purity catalyst. Older or improperly stored catalysts can decompose. c. Optimize Catalyst Loading: Systematically vary the catalyst loading to find the optimal concentration for your specific substrate. | |
| 3. Sub-Optimal Solvent Choice: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting enantioselectivity. | a. Screen Different Solvents: Evaluate a range of aprotic solvents (e.g., THF, toluene, dichloromethane) to identify the one that provides the best stereochemical outcome. | |
| Inconsistent ee Results | 1. Analytical Method Issues: The method for determining ee (e.g., chiral HPLC or GC) may not be optimized or validated. | a. Validate Analytical Method: Confirm that your chiral HPLC or GC method can baseline-separate the two enantiomers using a racemic standard.[6] b. Optimize Separation Conditions: Adjust the mobile phase composition, flow rate, and column temperature to improve resolution.[7][8] |
| 2. Racemization During Work-up or Purification: The chiral alcohol product may be susceptible to racemization under certain conditions. | a. Avoid Harsh Acidic or Basic Conditions: If possible, use neutral or mildly acidic/basic conditions during extraction and purification. b. Minimize Exposure to High Temperatures: Prolonged heating can sometimes lead to racemization. Use lower temperatures for solvent removal when possible. | |
| Difficulty in Purifying to High ee | 1. Co-elution of Enantiomers: The enantiomers may not be fully resolved by standard column chromatography. | a. Chiral Chromatography: Utilize preparative chiral HPLC or SFC for the separation of enantiomers.[9][10] b. Diastereomeric Salt Formation: React the racemic or enantioenriched alcohol with a chiral acid to form diastereomeric salts, which can be separated by crystallization.[11][12][13][14] The alcohol can then be recovered by hydrolysis. c. Enzymatic Kinetic Resolution: Employ a lipase to selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol with high enantiomeric excess?
A1: The most common and effective method is the asymmetric reduction of the corresponding prochiral ketone, 2-(5-bromo-1H-indol-3-yl)propan-2-one. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst and a borane source, is a widely employed and reliable method for this transformation.[4][5][15][16][17] This method is known for its high enantioselectivity across a broad range of ketone substrates.[3][18]
Q2: My CBS reduction is giving me a low ee. What is the first thing I should check?
A2: The most critical factor in a CBS reduction is the strict exclusion of water.[4][5] Any moisture can hydrolyze the borane reagent and the oxazaborolidine catalyst, leading to a non-selective reduction and consequently, a low enantiomeric excess. Ensure that your solvent is anhydrous, your glassware is oven-dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Q3: I have a mixture with an ee of 80%. How can I improve this to >99%?
A3: Enriching a product from a moderate to a high ee often requires a post-synthesis purification step.
-
Recrystallization: If the product is crystalline, it may be possible to enrich the enantiomeric excess through careful recrystallization. This is particularly effective if the racemic form crystallizes as a conglomerate.[10][19]
-
Preparative Chiral Chromatography: This is a very effective but potentially costly method for separating enantiomers on a larger scale.[9][10] Supercritical Fluid Chromatography (SFC) is an increasingly popular "green" alternative to traditional HPLC for preparative separations.[9]
-
Diastereomeric Salt Resolution: This classical method involves reacting your enantioenriched alcohol with an enantiomerically pure chiral acid (e.g., (S)-mandelic acid) to form diastereomeric salts.[13][14] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[12] Subsequent hydrolysis of the separated diastereomeric salt will yield the desired enantiopure alcohol.[11]
Q4: How do I determine the enantiomeric excess of my product?
A4: The most common and accurate methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[6][20][21][22] These techniques use a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.[6][7] It is essential to first analyze a racemic sample to confirm that the two enantiomer peaks are well-resolved.
Experimental Protocols
Protocol 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
This protocol provides a general procedure for the asymmetric reduction of 2-(5-bromo-1H-indol-3-yl)propan-2-one. Optimization of temperature, solvent, and reaction time may be necessary.
Materials:
-
2-(5-bromo-1H-indol-3-yl)propan-2-one
-
(R)- or (S)-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS) or Borane-THF complex (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add the (R)- or (S)-Methyl-CBS-oxazaborolidine solution (0.1 eq) to a flame-dried flask containing anhydrous THF.
-
Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add the borane solution (e.g., BMS, 1.0 eq) to the catalyst solution and stir for 10-15 minutes.
-
In a separate flask, dissolve the 2-(5-bromo-1H-indol-3-yl)propan-2-one (1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the pre-formed catalyst-borane complex over 30-60 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, slowly quench the reaction by the dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and then add 1 M HCl. Stir for 30 minutes.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This is a general workflow and requires optimization for the specific compound and available chiral column.
1. Sample Preparation:
- Dissolve a small amount (approx. 1 mg) of the purified alcohol in the HPLC mobile phase.
- Filter the sample through a 0.45 µm syringe filter.
2. HPLC Analysis:
- Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H) is often a good starting point for resolving chiral alcohols.[7][8]
- Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[7] The ratio may need to be adjusted to achieve baseline separation.
- Flow Rate: Typically 0.5 - 1.0 mL/min.
- Detection: UV detection at a wavelength where the indole moiety absorbs (e.g., 220 nm or 280 nm).
- Analysis: Inject a racemic standard first to determine the retention times of both enantiomers. Then, inject your sample and integrate the peak areas to calculate the enantiomeric excess using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.
Visualizations
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A decision tree for troubleshooting low enantiomeric excess.
General Strategy for Obtaining Enantiopure Product
Caption: Workflow for synthesis and purification to high ee.
References
-
Enantioselective reduction of ketones - Wikipedia. (n.d.). Retrieved February 22, 2024, from [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020, July 17). MDPI. Retrieved February 22, 2024, from [Link]
-
Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. (2008, September 15). Journal of Industrial Microbiology & Biotechnology. Retrieved February 22, 2024, from [Link]
-
The Fastest One Wins - Enantioselective synthesis of indole derivatives. (2021, April 12). chemeurope.com. Retrieved February 22, 2024, from [Link]
-
Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. (2008, June 12). National Center for Biotechnology Information. Retrieved February 22, 2024, from [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. (n.d.). MCC Organic Chemistry. Retrieved February 22, 2024, from [Link]
-
How To Calculate Enantiomeric Excess: Learn Quickly. (2025, June 17). PharmaGuru. Retrieved February 22, 2024, from [Link]
-
Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. (n.d.). Catalysis Science & Technology. Retrieved February 22, 2024, from [Link]
-
Enantioselective Synthesis of N-Substituted Indoles with α,β-Stereocenters via Sequential Aza-Piancatelli/Cyclization Reactions. (2025, April 29). ACS Publications. Retrieved February 22, 2024, from [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011, November 18). Wiley Online Library. Retrieved February 22, 2024, from [Link]
-
Chapter 9b: asymmetric synthesis - analytical methods of determination of the enantiomeric excess. (2017, May 23). BORZUYA UNIVERSITY. Retrieved February 22, 2024, from [Link]
-
Corey–Itsuno reduction - Wikipedia. (n.d.). Retrieved February 22, 2024, from [Link]
-
Iridium-Catalyzed Regio- and Enantioselective N-Allylation of Indoles. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2024, from [Link]
-
Corey-Itsuno, Corey-Bakshi-Shibata Reduction. (2021, May 1). YouTube. Retrieved February 22, 2024, from [Link]
-
Enantioselective Synthesis of Indole Alkaloids from Chiral Lactams. (n.d.). SciSpace. Retrieved February 22, 2024, from [Link]
-
A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (n.d.). Retrieved February 22, 2024, from [Link]
-
STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution CONTENTS • Resolution of Racemic Modifications * Resolut. (n.d.). St. Paul's Cathedral Mission College. Retrieved February 22, 2024, from [Link]
-
Chiral resolution - Wikipedia. (n.d.). Retrieved February 22, 2024, from [Link]
-
Kinetic Resolution of Racemic Amino Alcohols through Intermolecular Acetalization Catalyzed by a Chiral Brønsted Acid. (2015, January 12). ACS Publications. Retrieved February 22, 2024, from [Link]
-
5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts. Retrieved February 22, 2024, from [Link]
-
Corey–Bakshi–Shibata (CBS) Reduction. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
-
Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2024, from [Link]
-
Enantioenrichment by Crystallization. (2008, February 19). ACS Publications. Retrieved February 22, 2024, from [Link]
-
A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. (2017, November 15). SciSpace. Retrieved February 22, 2024, from [Link]
-
Semi-continuous and continuous processes for enantiomeric separation. (2022, May 20). RSC Publishing. Retrieved February 22, 2024, from [Link]
-
Purification and chiral resolution. (n.d.). Enantia. Retrieved February 22, 2024, from [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016, October 4). MDPI. Retrieved February 22, 2024, from [Link]
-
Asymmetric reactions_synthesis. (n.d.). Retrieved February 22, 2024, from [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2024, from [Link]
-
Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1. (2021, July 28). Research Collection. Retrieved February 22, 2024, from [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2024, from [Link]
-
Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. (2025, August 6). ResearchGate. Retrieved February 22, 2024, from [Link]
- Synthesis of (i) 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione. (n.d.).
-
Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol. (2023, December 12). MDPI. Retrieved February 22, 2024, from [Link]
- WO2012004811A1 - Process for the preparation of 5-substsituted indole derivative. (n.d.). Google Patents.
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- 20. pharmaguru.co [pharmaguru.co]
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HPLC chiral separation methods for 5-bromo-beta-methyltryptophol enantiomers
This guide serves as a specialized technical resource for the chiral resolution of 5-bromo-
As there is no single "gold standard" pharmacopeial method published exclusively for this specific derivative, this guide synthesizes established protocols for indole alkanols and
Executive Summary: The Separation Challenge
5-bromo-
-
The Indole Core: A strong
-system and Hydrogen Bond (HB) donor (N-H). -
The 5-Bromo Substituent: Increases lipophilicity and induces electronic withdrawal, slightly increasing the acidity of the indole N-H compared to unsubstituted tryptophol.
-
The Hydroxyl Tail: Provides a secondary HB site but allows for conformational flexibility.
Recommended Strategy: The most robust separation is achieved using Polysaccharide-based Chiral Stationary Phases (CSPs) in Normal Phase (NP) mode. The carbamate linkages in these CSPs interact effectively with the indole N-H and the hydroxyl group, while the chiral groove discriminates the steric bulk of the
Part 1: Primary Methodologies
Method A: Normal Phase (The "First-Pass" Standard)
Best for analytical purity checks and preparative scale-up.
| Parameter | Specification |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA, or equivalent) |
| Dimensions | 250 x 4.6 mm, 5 µm (Analytical) |
| Mobile Phase | n-Hexane : Isopropyl Alcohol (IPA) |
| Ratio | 90 : 10 (v/v) as a starting point |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Additives | 0.1% Diethylamine (DEA) |
| Detection | UV @ 280 nm (Indole absorption) or 220 nm |
Technical Insight: The DEA additive is critical. The 5-bromo substitution makes the indole nitrogen slightly more acidic. Without a basic modifier, the analyte may interact non-enantioselectively with residual silanols on the silica support, leading to peak tailing that obscures chiral resolution.
Method B: Polar Organic Mode (POM)
Best if solubility in Hexane is poor or for LC-MS compatibility (if using volatile salts).
| Parameter | Specification |
| Column | Cyclofructan-6 (CF6) or Macrocyclic Glycopeptide (Teicoplanin) |
| Mobile Phase | Methanol (100%) or Acetonitrile (100%) |
| Additives | 0.1% Acetic Acid + 0.1% Triethylamine (TEA) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Mechanism | H-bonding and inclusion complexation |
Part 2: Troubleshooting & FAQs
This section addresses specific failure modes users encounter with halogenated indole derivatives.
Q1: I am seeing a single broad peak with no separation. What is the first variable I should change?
Diagnosis: The chiral selector is likely unable to distinguish the spatial difference between the
Solution: Switch the alcohol modifier .
-
Transition: Change from IPA to Ethanol (EtOH) . Ethanol is a smaller molecule and can penetrate the chiral grooves of amylose/cellulose polymers differently, often altering the solvation shell around the analyte.
-
Rationale: If the 5-bromo group creates too much steric hindrance for the amylose helix (AD-H), switch to a Cellulose-based column (e.g., Chiralcel OD-H). The "twist" of the polymer backbone is different (left-handed vs. right-handed helices), which often resolves indole derivatives that fail on amylose.
Q2: The peaks are separating, but the second peak is tailing severely.
Diagnosis: This is a classic "silanol effect." The 5-bromo-indole moiety is "sticking" to the achiral silica support rather than interacting with the chiral polymer.
Solution:
-
Increase Base Additive: Increase DEA from 0.1% to 0.2% .
-
Switch to Immobilized Phases: If you are using coated phases (like standard AD-H), you are limited in solvent choice. Switch to an Immobilized Amylose (e.g., Chiralpak IA) . This allows you to use "forbidden" solvents like Ethyl Acetate or THF (5-10%) as a doping agent. THF suppresses
- interactions and can sharpen peaks for halogenated aromatics.
Q3: My sample precipitates when I inject it.
Diagnosis: 5-bromo-tryptophol derivatives are significantly more lipophilic than their non-halogenated counterparts. They may not dissolve well in a 90% Hexane mobile phase.
Solution:
-
Dissolution Solvent: Do not dissolve the sample in the mobile phase. Dissolve in 100% EtOH or IPA.
-
Injection Volume: Reduce injection volume to 5-10 µL to prevent "solvent shock" (where the sample precipitates upon hitting the hexane stream).
Q4: Can I use Reversed Phase (RP) for this separation?
Answer: Yes, but with caveats.
-
Why avoid it? Indoles are hydrophobic. In RP (Water/MeCN), the hydrophobic effect drives the molecule strongly into the stationary phase, resulting in long retention times (k' > 10) and broad peaks.
-
How to do it: Use an Immobilized CSP (e.g., Chiralpak IA-3 or IB-3) .
-
Mobile Phase: Water : Acetonitrile (40:60).
-
Note: The resolution is often lower in RP for this specific molecule because the water solvation shell masks the H-bonding interactions required for chiral recognition of the hydroxyl group.
-
Part 3: Method Development Decision Tree
The following diagram outlines the logical workflow for optimizing the separation of 5-Br-BMT.
Caption: Workflow for optimizing chiral resolution of 5-bromo-beta-methyltryptophol, prioritizing Polysaccharide CSPs.
Part 4: Scientific Rationale & Mechanisms
The "Three-Point" Interaction Model
For a chiral stationary phase to discriminate between the (
-
-
Interaction: Between the electron-rich phenyl rings of the CSP (carbamate) and the indole ring of the analyte. The 5-bromo substituent enhances this by increasing the polarizability of the indole system [1]. -
Hydrogen Bonding: The carbamate C=O and N-H groups on the CSP interact with the indole N-H and the side-chain -OH of the tryptophol.
-
Steric Inclusion: The
-methyl group must fit into a "chiral cleft." If the methyl group points "up" (one enantiomer), it may clash with the polymer backbone; if it points "down" (the other), it fits. This energy difference ( ) creates the separation [2].
Why 5-Bromo Matters
Literature on tryptophan derivatives indicates that halogenation at the 5-position often increases retention factors (
References
-
Phenomenex. (2023).[1] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from
-
Ilisz, I., et al. (2009). Enantioseparation of beta-substituted tryptophan analogues with modified cyclodextrins by capillary zone electrophoresis. Journal of Chromatography A, 1216(15), 3360-3365.[2] Retrieved from
- Scriba, G. K. (2016). Chiral Recognition Mechanisms in Analytical Separation Sciences. Chromatographia, 79, 1039–1040. (General principles of indole chiral recognition).
-
Al-Othman, Z. A., et al. (2021).[3] Analytical Separation of Closantel Enantiomers by HPLC. Molecules, 26(23), 7247. (Demonstrates separation of halogenated aromatic derivatives). Retrieved from
Sources
Technical Support Center: Crystallization of (S)-2-(5-bromoindol-3-yl)propanol
Welcome to the technical support center for the crystallization of (S)-2-(5-bromoindol-3-yl)propanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the crystallization of this molecule. As Senior Application Scientists, we have structured this guide in a question-and-answer format to directly address potential issues and provide a clear, logical path to optimization.
Troubleshooting Guide
This section addresses specific problems that may arise during your crystallization experiments. Each answer provides an explanation of the underlying causes and a step-by-step protocol to resolve the issue.
Q1: My compound "oiled out" instead of crystallizing upon cooling. What is happening and how can I fix it?
A1: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid ("oil") rather than a solid crystal.[1][2] This happens when the solution becomes supersaturated at a temperature that is higher than the melting point of your compound (or a highly impure version of it).[3][4] The oil is a solute-rich liquid phase that is immiscible with the solvent and often traps impurities, rarely leading to pure crystals.[2][3]
Root Causes & Solutions:
-
High Supersaturation: The concentration of your compound is too high, causing it to crash out of solution too rapidly for an ordered crystal lattice to form.
-
Rapid Cooling: Cooling the solution too quickly can generate a high level of supersaturation, not allowing enough time for nucleation and controlled crystal growth.[1]
-
Inappropriate Solvent Choice: The solvent may be too poor, causing the compound to become immiscible before it can crystallize.
Troubleshooting Protocol:
-
Step 1: Re-dissolve and Dilute. Heat the solution to re-dissolve the oil. Add a small amount (10-20% more) of the hot solvent to decrease the overall concentration.[3][4]
-
Step 2: Slow Down the Cooling Rate. Once re-dissolved, allow the solution to cool much more slowly. Insulate the flask (e.g., by placing it in a warm water bath or a dewar) to slow heat loss. A slower cooling rate keeps the system in the metastable zone longer, favoring controlled growth on nuclei rather than oil formation.[1]
-
Step 3: Try a Different Solvent System. If the problem persists, the solvent may be unsuitable. A solvent in which the compound is slightly less soluble at high temperatures may prevent the supersaturation level from becoming too high.[5] Consider a mixed solvent system (see FAQ section).
-
Step 4: Seeding. Introduce seed crystals at a temperature just below the saturation point, but above the temperature where oiling out occurs. This can promote direct crystallization by providing a template for growth.[1][5]
Q2: Crystallization won't start, even after the solution has cooled to room temperature. What are my next steps?
A2: The failure to crystallize upon cooling typically indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation (the formation of the initial crystal seeds) has not been overcome.
Troubleshooting Protocol:
-
Step 1: Induce Nucleation by Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level.[3][4] The microscopic glass fragments serve as nucleation sites for crystal growth.
-
Step 2: Introduce a Seed Crystal. If you have a small crystal of (S)-2-(5-bromoindol-3-yl)propanol from a previous batch, add it to the solution.[6] This bypasses the primary nucleation step and promotes crystal growth.
-
Step 3: Increase Supersaturation. If the solution remains clear, it is likely not supersaturated enough (i.e., you used too much solvent).[3][4]
-
Evaporation: Gently heat the solution to boil off a portion of the solvent. Allow it to cool again. This is one of the easiest methods for crystallization.[7]
-
Anti-Solvent Addition: If you are using a soluble solvent, you can slowly add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid). Then, add a few drops of the soluble solvent to clarify and allow it to cool slowly.
-
-
Step 4: Drastic Cooling. As a last resort, place the solution in an ice bath or freezer. Note that rapid cooling will likely produce very small crystals.[8]
Q3: I'm only getting very fine needles or microcrystals. How can I grow larger, higher-quality crystals?
A3: The formation of many small crystals indicates that the rate of nucleation is much faster than the rate of crystal growth.[7] This often happens when the solution becomes highly supersaturated very quickly. To grow larger crystals, you need to maintain a state of low supersaturation for a longer period, allowing molecules to add to existing crystal lattices rather than forming new nuclei.[9]
Optimization Strategies:
-
Slow Cooling: This is the most critical factor. After dissolving your compound in the minimum amount of hot solvent, let it cool to room temperature as slowly as possible. An insulated container can help.[10] A subsequent slow cooling to 4°C can further increase yield.
-
Reduce the Concentration: Start with a slightly more dilute solution (use a little more solvent than the absolute minimum required for dissolution at boiling). This reduces the supersaturation level at any given temperature during cooling.
-
Solvent Choice: The choice of solvent can influence crystal habit. Some solvents may inherently favor the growth of one crystal face over another, leading to different shapes (e.g., plates vs. needles). Experiment with different solvents of varying polarity.
-
Thermal Gradient Methods: Gently heating the top of a solution while cooling the bottom can create a slow, continuous crystallization process that often yields high-quality crystals.[7]
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for crystallizing (S)-2-(5-bromoindol-3-yl)propanol?
A1: The ideal crystallization solvent is one in which your compound is highly soluble at high temperatures but has low solubility at low temperatures.[11] Given the structure of (S)-2-(5-bromoindol-3-yl)propanol, which contains a polar indole ring with an N-H group, a hydroxyl group (capable of hydrogen bonding), and a nonpolar bromo-aromatic part, a range of solvents should be tested.
The indole moiety can participate in hydrogen bonding and π-π stacking interactions.[12] A good starting point is to screen solvents with a range of polarities. The principle of "like dissolves like" suggests that solvents with similar intermolecular forces to your compound may be effective.[13]
Solvent Screening Protocol:
-
Place a small amount of your compound (e.g., 20-30 mg) into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. If the compound dissolves easily at room temperature, the solvent is unsuitable.
-
If the compound is insoluble at room temperature, gently heat the test tube to the boiling point of the solvent. Continue adding the solvent dropwise until the compound just dissolves.
-
Allow the clear solution to cool slowly to room temperature, and then in an ice bath.
-
An ideal solvent is one where the compound is largely insoluble at cold temperatures, leading to a high recovery of crystals.
Table 1: Recommended Solvents for Initial Screening
| Solvent | Boiling Point (°C)[13] | Polarity | Rationale for Inclusion |
| Ethanol | 78 | Polar Protic | The hydroxyl group can hydrogen bond with the compound. Often a good choice for moderately polar molecules.[13] |
| Methanol | 65 | Polar Protic | Similar to ethanol but more polar; may be too good a solvent. |
| Ethyl Acetate | 77 | Polar Aprotic | A moderately polar solvent that is less polar than alcohols. |
| Acetone | 56 | Polar Aprotic | Good solvent for many organic compounds, but its low boiling point can make it evaporate quickly.[13] |
| Toluene | 111 | Nonpolar | The aromatic ring can interact favorably with the indole ring system. |
| Heptane/Hexane | ~98 / 69 | Nonpolar | Often used as an anti-solvent in a mixed system with a more polar solvent. |
| Water | 100 | Very Polar | Unlikely to work alone due to the nonpolar parts of the molecule, but could be an effective anti-solvent with alcohols. |
Q2: How does the cooling rate impact crystal size and purity?
A2: The cooling rate directly controls the rate at which supersaturation is generated, which in turn affects nucleation and crystal growth.[14]
-
Slow Cooling: A slow cooling rate maintains a low level of supersaturation. This favors the growth of existing crystals over the formation of new nuclei. The result is typically a smaller number of larger, more well-ordered crystals.[8] The slow, ordered growth process allows impurities to be excluded from the crystal lattice, leading to higher purity.
-
Rapid Cooling: Fast cooling quickly creates high supersaturation, leading to a massive nucleation event where many small crystals form simultaneously.[8][14] These crystals have less time to form an ordered lattice, which can lead to the inclusion of solvent and impurities. The resulting product is often composed of fine particles that can be difficult to filter and dry.
Q3: What is the role of seeding in crystallization and how do I perform it?
A3: Seeding is the process of adding a small number of crystals of the desired compound to a saturated solution to initiate crystallization.[9] It is a powerful technique to control the onset of crystallization, prevent oiling out, and potentially select for a specific polymorph (different crystal forms of the same compound).[] By providing a template, seeding bypasses the often unpredictable step of primary nucleation.[6]
Seeding Protocol:
-
Prepare a clear, saturated solution of your compound at an elevated temperature.
-
Cool the solution slowly. The ideal point to add the seed crystal is when the solution enters the "metastable zone"—where it is supersaturated, but spontaneous nucleation is unlikely. This is typically a few degrees below the temperature of complete dissolution.
-
Add one or a few small, well-formed crystals of (S)-2-(5-bromoindol-3-yl)propanol.
-
Continue to cool the solution slowly. Crystal growth should occur on the surface of the seed crystals.
Q4: Can I use a co-solvent (mixed solvent) system? When is this a good idea?
A4: Yes, a mixed solvent system is an excellent strategy, particularly when no single solvent has the ideal solubility profile. This technique is useful when your compound is too soluble in one solvent and poorly soluble in another.
When to Use a Mixed Solvent System:
-
When your compound is soluble in almost all common solvents at room temperature.
-
When your compound is poorly soluble in all common solvents even when hot.
-
To fine-tune the solubility and supersaturation profile to optimize crystal growth.
Typical Protocol:
-
Dissolve your compound in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature.
-
Slowly add the "anti-solvent" or "poor" solvent (in which it is insoluble) dropwise to the hot solution until you observe persistent cloudiness (turbidity).
-
Add a few drops of the "good" solvent back into the hot solution until it becomes clear again.
-
Allow the solution to cool slowly. As the temperature drops, the solubility will decrease, and crystals will form.
Common pairs include Ethanol/Water, Acetone/Hexane, or Ethyl Acetate/Heptane.[16]
Diagrams and Workflows
Systematic Crystallization Troubleshooting
The following diagram outlines a logical workflow for troubleshooting common crystallization issues.
Caption: A flowchart for diagnosing and solving common crystallization problems.
References
- Growing Crystals | Science | Research Starters - EBSCO.
- Temperature as a Crystalliz
- What role does temperature play in crystallis
- Chemistry Crystallization - S
- How Does Temp Affect The Growth R
- Temperature Effects on the Crystalliz
- Structure and Morphology of Indole Analogue Crystals | ACS Omega - ACS Public
- 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts.
- Getting crystals your crystallographer will treasure: a beginner's guide - PMC.
- 3.6F: Troubleshooting - Chemistry LibreTexts.
- 2.2.4.6F: Troubleshooting - Chemistry LibreTexts.
- (IUCr) How to grow crystals for X-ray crystallography.
- Growing crystals - Chemistry - University of Otago.
- Crystallization & Solid Form Challenges for Intermediates -
- Solvent Selection for Crystallization | PDF | Solution | Solubility - Scribd.
- How to Grow the Largest Crystals | Science Project.
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
- Prediction of solvents suitable for crystallization of small organic molecules - PubMed.
- Solvent selection for recrystallization: An undergradu
- WO2014083113A1 - Crystallization process of tricyclic indole derivatives - Google P
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- Optical resolution of chiral inorganic crystals achieved through alcohol addition | News | Science Japan.
- Two orientations of indole molecules in the crystal structure. ADP was drawn at 50% probability.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Understanding Oiling-Out Phenomena in the Crystalliz
- MX2015006871A - Crystallization process of tricyclic indole derivatives.
- Oiling Out in Crystalliz
- Pharmaceutical Crystalliz
- Crystallization of APIs: Methods and Challenges - BOC Sciences.
- Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC.
- Chiral resolution - Wikipedia.
- Recrystallization of Active Pharmaceutical Ingredients - SciSpace.
- Recent advances in the field of chiral crystallization - ResearchG
- Breaking Down the Methods: Chromatography and Crystalliz
- Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G.
- Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC.
- Crystal structure of rac-3-[2,3-bis(phenylsulfanyl)-3H-indol-3-yl]propanoic acid - NIH.
- (PDF)
- Investigation of integrated crystallization methods for the biocatalytic preparation of pharmaceutically relevant compounds and.
- CN105622481A - Process for efficient synthesis of 5-bromoindole - Google P
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Validation & Comparative
Technical Comparison Guide: Spectral Analysis of (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol
The following guide details the spectral characterization and analytical comparison for (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol , a critical chiral building block in the synthesis of serotonin modulators and kinase inhibitors.
This guide compares the standard structural validation (Method A) against the enantiomeric purity determination methods (Method B vs. Method C), providing a decision framework for drug development workflows.
Executive Summary & Compound Profile
The Challenge: In the synthesis of tryptophol derivatives, confirming the regiochemistry (3-substituted indole) is routine, but establishing the Enantiomeric Excess (% ee) of the (S)-isomer against the (R)-isomer is the bottleneck. Standard NMR is blind to this chirality.
The Solution: This guide compares three analytical tiers:
-
Tier 1 (Structural ID): High-Field 1H NMR (400/500 MHz).
-
Tier 2 (Rapid Chiral Screen): In-situ NMR with Chiral Shift Reagents (CSAs).
-
Tier 3 (Validation): Chiral HPLC (The "Gold Standard" Alternative).
Compound Structure:
-
Core: 5-Bromoindole (electron-deficient aromatic system).
-
Side Chain: 2-propan-1-ol moiety attached at Indole-C3.[1]
-
Chiral Center: C2 of the propyl chain (S-configuration).
Tier 1: Baseline Structural Identification (1H NMR)
Before assessing chirality, the regiochemistry and chemical structure must be validated. The 5-bromo substitution pattern creates a distinct aromatic fingerprint.
Predicted Spectral Assignment (400 MHz, DMSO-d6)
| Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment Logic |
| NH | 10.95 | br s | 1H | - | Indole NH (Exchangeable). |
| H-4 | 7.78 | d | 1H | 1.8 | Deshielded by Br; meta-coupling to H-6. |
| H-7 | 7.32 | d | 1H | 8.6 | Ortho-coupling to H-6. |
| H-2 | 7.20 | d | 1H | 2.3 | Characteristic Indole C2-H. |
| H-6 | 7.15 | dd | 1H | 8.6, 1.8 | ABX system with H-7 and H-4. |
| OH | 4.65 | t | 1H | 5.2 | Hydroxyl proton (visible in DMSO). |
| H-1' (a,b) | 3.60, 3.52 | m | 2H | - | Diastereotopic methylene protons adjacent to chiral center. |
| H-2' | 3.05 | m | 1H | 7.0 | Methine proton (chiral center). |
| H-3' | 1.25 | d | 3H | 7.0 | Methyl group doublet. |
Critical Observation (The "Roof Effect"): Unlike the achiral linear analog (3-indolylpropanol), the chiral center at C2' renders the adjacent CH2OH protons (H-1') diastereotopic . They will not appear as a simple doublet but as a complex ABX or AB multiplet, even in the absence of chiral shift reagents. This is the first indicator of the branched structure.
Comparative Analysis: Determination of Enantiomeric Purity
This section compares the performance of Nuclear Magnetic Resonance using Chiral Solvating Agents (CSA-NMR) against the industry standard Chiral HPLC .
Method B: CSA-NMR (The Rapid Alternative)
Reagent: Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] — Eu(hfc)3 . Mechanism: The paramagnetic Europium complex binds to the hydroxyl lone pair. The chiral ligand environment induces differential magnetic shielding for the (S) and (R) enantiomers.
Protocol:
-
Dissolve 10 mg of substrate in 0.6 mL CDCl3 (Note: DMSO competes with the shift reagent; avoid it here).
-
Acquire baseline spectrum.
-
Add Eu(hfc)3 in 0.1 equivalent increments (up to 0.5 eq).
-
Monitor the Methyl Doublet (H-3') .
Data Output:
-
Racemic Mixture: The H-3' doublet (originally ~1.25 ppm) splits into two distinct doublets separated by ΔΔδ ~0.05-0.1 ppm.
-
Pure (S)-Enantiomer: Only one shifted doublet is observed. Minor traces of the second doublet indicate % ee.
Method C: Chiral HPLC (The Gold Standard)
Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane:Isopropanol (90:10).
Performance Matrix: CSA-NMR vs. HPLC
| Feature | Method B: CSA-NMR (Eu(hfc)3) | Method C: Chiral HPLC |
| Time to Result | Fast (< 15 mins) | Slow (30-60 mins equilibration + run) |
| Cost Per Run | Low (Reagent reusable/cheap) | High (Column + Solvents) |
| Precision | Moderate (Limit of Detection ~2-3% ee) | High (Limit of Detection <0.1% ee) |
| Sample Recovery | Difficult (Contaminated with Eu) | Easy (Evaporation) |
| Throughput | High (Good for reaction monitoring) | Low (Bottleneck in QC) |
Experimental Workflow & Decision Logic
The following diagram illustrates the decision pathway for characterizing the (S)-enantiomer, highlighting when to switch from NMR to HPLC.
Figure 1: Analytical workflow for validating chiral indole intermediates. Tier 2 (CSA-NMR) acts as a rapid gatekeeper before expensive HPLC validation.
Detailed Protocols
Protocol 1: Preparation of the Chiral Shift Sample
-
Dryness is Critical: Ensure the indole alcohol is completely dry. Water coordinates avidly with Eu(hfc)3, deactivating it.
-
Solvent: Use 99.8% CDCl3 (stored over molecular sieves).
-
Titration:
Protocol 2: Calculation of Enantiomeric Excess (ee)
Once the methyl signals are split:
-
Integrate the area of the major peak (
, corresponding to the S-isomer). -
Integrate the area of the minor peak (
, corresponding to the R-isomer impurity). -
Calculate:
References
- Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-VCH. (General reference for CSA methodology).
-
Royal Society of Chemistry. (2023). Use of chiral lanthanide shift reagents in the elucidation of NMR signals. J. Chem. Soc., Perkin Trans. 2. Retrieved from [Link]
-
Očenášová, L., et al. (2016).[4] Synthesis of new 5-bromo derivatives of indole. Chemical Papers. Retrieved from [Link]
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Determining absolute configuration of 2-(indol-3-yl)propan-1-ol derivatives
A Senior Application Scientist's Guide to Determining the Absolute Configuration of 2-(indol-3-yl)propan-1-ol Derivatives
In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its absolute configuration, is of paramount importance. For chiral molecules such as the derivatives of 2-(indol-3-yl)propan-1-ol, a class of compounds with significant therapeutic potential, the distinction between enantiomers is critical. Different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] Therefore, the unambiguous determination of the absolute configuration is not merely an academic exercise but a fundamental requirement for regulatory approval and patient safety.[2]
This guide provides a comparative analysis of the principal analytical techniques for determining the absolute configuration of 2-(indol-3-yl)propan-1-ol derivatives. As a Senior Application Scientist, my aim is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, offering insights honed from practical application. We will explore the "gold standard" of single-crystal X-ray crystallography, the widely used NMR-based Mosher's method, and the powerful chiroptical techniques of Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).
Comparative Overview of Key Methodologies
The choice of method for determining absolute configuration is often dictated by the physical properties of the sample, the quantity available, and the instrumentation at hand.[3][4] A summary of the key features of each technique is presented below:
| Feature | Single-Crystal X-ray Crystallography (Anomalous Dispersion) | NMR Spectroscopy (Mosher's Method) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.[4][5] | Involves the formation of diastereomeric esters with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry.[6][7] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2][8] | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[4][] |
| Sample Requirement | High-quality single crystal (microgram to milligram scale).[3][4] | 1-5 mg of the alcohol.[3] | 5-10 mg of the sample in solution.[2] | Dilute solution of the sample in a UV-transparent solvent. |
| Key Advantage | Provides an unambiguous and definitive 3D structure.[3] | Applicable to non-crystalline samples and provides a wealth of structural information. | Applicable to a wide range of molecules in solution, without the need for crystallization or derivatization.[10] | Highly sensitive for molecules with strong chromophores, such as the indole moiety. |
| Key Limitation | Dependent on the ability to grow high-quality single crystals, which can be a significant challenge.[3][11] | Requires chemical derivatization, which may not be straightforward for all substrates. The analysis can be complex for flexible molecules.[3] | Requires specialized instrumentation and computational modeling for spectral interpretation.[2][12] | Requires a chromophore near the stereocenter for optimal results and relies on computational modeling.[4] |
In-Depth Analysis of Methodologies
Single-Crystal X-ray Crystallography with Anomalous Dispersion
Often hailed as the "gold standard," single-crystal X-ray crystallography provides a direct and unambiguous determination of the three-dimensional structure of a molecule, from which the absolute configuration can be assigned.[3]
Causality Behind Experimental Choices: The fundamental principle lies in the diffraction of X-rays by the electron clouds of the atoms in a crystalline lattice. For chiral molecules, the key to determining the absolute configuration is the phenomenon of anomalous dispersion (or resonant scattering).[13][14] When the wavelength of the incident X-rays is close to the absorption edge of an atom in the crystal, a phase shift occurs in the scattered X-rays.[14] This phase shift breaks Friedel's law, which states that the intensities of the reflections (hkl) and (-h-k-l) are equal. The resulting differences in these intensities, known as Bijvoet pairs, allow for the determination of the absolute configuration.[5] Traditionally, this required the presence of a heavy atom, but modern techniques and instrumentation have made it possible to determine the absolute configuration with lighter atoms like oxygen.[15][16]
Experimental Workflow:
Caption: Workflow for absolute configuration determination by single-crystal X-ray crystallography.
Self-Validating System: The Flack parameter is a critical internal validation tool in this method.[4] A value close to 0 indicates the correct absolute configuration, while a value near 1 suggests the inverted configuration. This provides a high degree of confidence in the assignment.
NMR Spectroscopy: The Mosher's Ester Method
For non-crystalline samples, Mosher's method is a widely employed NMR technique for deducing the absolute configuration of chiral secondary alcohols.[6][17] While 2-(indol-3-yl)propan-1-ol is a primary alcohol, modified Mosher's methods and other chiral derivatizing agents have been developed for such cases.[18][19] A related approach, the competing enantioselective conversion (CEC) method, has also proven effective for determining the absolute configuration of primary and secondary alcohols.[20][21][22] For the purpose of this guide, we will focus on the principles of the classical Mosher's method for secondary alcohols, which can be conceptually extended.
Causality Behind Experimental Choices: The method involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[3] The underlying principle is that the anisotropic effect of the phenyl ring in the MTPA moiety will cause different shielding or deshielding of the protons in the vicinity of the newly formed ester linkage in the two diastereomers.[17] By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) between the two diastereomeric esters, the spatial arrangement of the substituents around the chiral center can be deduced.[3][6]
Experimental Workflow:
Caption: Workflow for Mosher's ester analysis.
Self-Validating System: The consistency of the sign of Δδ for protons on either side of the MTPA plane serves as an internal validation. Protons on one side should consistently show positive Δδ values, while those on the other side should exhibit negative Δδ values.[3]
Vibrational Circular Dichroism (VCD)
VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8] It is particularly advantageous as it can be performed on samples in solution without the need for crystallization or derivatization.[10]
Causality Behind Experimental Choices: VCD arises from the vibrational transitions within a chiral molecule.[8] Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign, effectively mirror images.[23] The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretically calculated spectrum for one of the enantiomers.[1][2] The calculation is typically performed using density functional theory (DFT). A good correlation between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[2][8]
Experimental Workflow:
Caption: Workflow for absolute configuration determination by VCD.
Self-Validating System: The comparison of the experimental and calculated IR spectra provides a validation of the computational model. If the calculated IR spectrum matches the experimental one, it lends confidence to the accuracy of the calculated VCD spectrum.[24]
Electronic Circular Dichroism (ECD)
Similar to VCD, ECD is a chiroptical technique that measures the differential absorption of left and right circularly polarized light, but in the UV-Vis region.[4] The indole moiety in 2-(indol-3-yl)propan-1-ol derivatives is a strong chromophore, making ECD a particularly suitable method.[25]
Causality Behind Experimental Choices: ECD signals arise from electronic transitions within a chiral molecule containing a chromophore.[] The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the absolute configuration of the stereocenters near the chromophore.[26] The absolute configuration is determined by comparing the experimental ECD spectrum with the spectrum calculated using time-dependent density functional theory (TD-DFT).[27][28][29]
Experimental Workflow:
Caption: Workflow for absolute configuration determination by ECD.
Self-Validating System: A good match between the experimental and calculated ECD spectra, in terms of both the sign and relative intensity of the Cotton effects, provides a high level of confidence in the assignment.[4][29]
Conclusion
The determination of the absolute configuration of 2-(indol-3-yl)propan-1-ol derivatives is a critical step in their development as therapeutic agents. While single-crystal X-ray crystallography remains the definitive method, its requirement for high-quality crystals can be a bottleneck.[3] For non-crystalline samples, Mosher's method offers a robust NMR-based approach, although it requires chemical modification.[6] The chiroptical techniques of VCD and ECD have emerged as powerful, non-destructive methods that can be applied to samples in solution, with ECD being particularly well-suited for the indole-containing compounds discussed here.[2][25] The choice of the most appropriate technique will depend on the specific properties of the derivative and the resources available. A multi-faceted approach, where possible, will always provide the highest level of confidence in the final assignment.
References
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Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available from: [Link]
-
Schrödinger. Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Available from: [Link]
- Ramachandran, G. N., & Raman, S. (1956). A new method for the determination of the structure and absolute configuration of non-centrosymmetric crystals. Current Science, 25(11), 348-351.
-
eScholarship.org. Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method. Available from: [Link]
-
Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451-2458. Available from: [Link]
-
Wikipedia. Absolute configuration. Available from: [Link]
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PubMed. Determination of absolute configuration via vibrational circular dichroism. Available from: [Link]
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Chemistry Stack Exchange. How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Available from: [Link]
-
ACS Publications. Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method. Organic Letters. Available from: [Link]
-
ACS Publications. Determination of the Absolute Configuration of the Chiral Sulfoxide 1-(2-methylnaphthyl) Methyl Sulfoxide Using Vibrational Circular Dichroism Spectroscopy. The Journal of Organic Chemistry. Available from: [Link]
-
ACS Publications. A Very Reliable Method for Determination of Absolute Configuration of Chiral Secondary Alcohols by 1H NMR Spectroscopy. Organic Letters. Available from: [Link]
-
PubMed. Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method. Available from: [Link]
-
Creative Biostructure. Determination Techniques for Absolute Configuration of Chiral Compound. Available from: [Link]
-
Oxford Academic. Anomalous scattering and absolute configuration. Crystal Structure Analysis: A Primer. Available from: [Link]
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PMC. Absolute Configurations of DNA Lesions Determined by Comparisons of Experimental ECD and ORD Spectra with DFT Calculations. Available from: [Link]
-
MIT Department of Chemistry. Absolute Configuration. Available from: [Link]
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IUCr. Absolute configuration determination by anomalous scattering of light atoms. Have the limits been reached?. Available from: [Link]
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UNAP. Absolute configuration of indoline alkaloids from Geissospermum reticulatum. Available from: [Link]
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Frontiers. Computational methods and points for attention in absolute configuration determination. Available from: [Link]
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Chemistry LibreTexts. Absolute Configuration - R-S Sequence Rules. Available from: [Link]
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PubMed. Determination of the absolute configurations of flexible molecules: synthesis and theoretical simulation of electronic circular dichroism/optical rotation of some pyrrolo[2,3-b]indoline alkaloids--a case study. Available from: [Link]
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American Laboratory. Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Available from: [Link]
-
PMC. Circular dichroism calculation for natural products. Available from: [Link]
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MtoZ Biolabs. Circular Dichroism for Determining Absolute Configuration. Available from: [Link]
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Science of Synthesis. 4.4. Determination of Absolute and Relative Configuration by Chiroptical Methods. Available from: [Link]
-
Chemistry Stack Exchange. How do I determine the absolute configuration experimentally?. Available from: [Link]
-
PMC. Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. Available from: [Link]
-
MDPI. Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. Available from: [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Indole Alcohols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the structural elucidation of novel compounds and their metabolites is a critical endeavor. Brominated indole alcohols, a class of compounds with significant potential in medicinal chemistry and as intermediates in the synthesis of complex natural products, present a unique analytical challenge. Understanding their behavior under mass spectrometric analysis is paramount for their unambiguous identification and characterization. This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of brominated indole alcohols, offering insights into how the position of the bromine substituent and the nature of the alcohol side chain influence fragmentation pathways.
The Significance of Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound. However, the true power of this technique lies in the analysis of fragmentation patterns, which provide a veritable fingerprint of a molecule's structure. For brominated indole alcohols, the interplay between the indole core, the bromine substituent, and the alcohol functional group gives rise to characteristic fragment ions. A thorough understanding of these fragmentation pathways is crucial for:
-
Structural Isomer Differentiation: Distinguishing between positional isomers of brominated indole alcohols, which may exhibit vastly different biological activities.
-
Metabolite Identification: Identifying metabolic products of brominated indole-containing drugs, where hydroxylation and other modifications are common.
-
Reaction Monitoring: Tracking the progress of chemical syntheses involving these compounds.
This guide will focus on a comparative analysis of the expected fragmentation patterns of two representative brominated indole alcohols, 5-bromo-1H-indole-3-ethanol (5-bromo-tryptophol) and 6-bromo-1H-indole-3-ethanol (6-bromo-tryptophol), and contrast them with the fragmentation of the parent molecule, 1H-indole-3-ethanol (tryptophol).
Experimental Considerations for Mass Spectrometry Analysis
The choice of analytical technique is critical for obtaining high-quality, reproducible mass spectra. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used method for the analysis of volatile and semi-volatile compounds like indole alcohols.[1][2]
A Step-by-Step Experimental Protocol for GC-MS Analysis
-
Sample Preparation:
-
Dissolve approximately 1 mg of the brominated indole alcohol in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
For compounds with lower volatility or to improve chromatographic peak shape, derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether can be performed.[3] This involves reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis, with an injector temperature of 250-280°C.
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm i.d. column coated with a 0.25 µm film of 5% phenyl-methylpolysiloxane.
-
Oven Temperature Program: An initial temperature of 100°C held for 1 minute, followed by a ramp of 10-20°C/min to a final temperature of 280-300°C, held for 5-10 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-550.
-
Comparative Fragmentation Patterns
The fragmentation of indole alcohols under EI is primarily driven by the stability of the indole ring and the presence of the hydroxyl group. The introduction of a bromine atom adds further complexity and provides a key diagnostic feature.
A hallmark of bromine-containing compounds in mass spectrometry is the presence of a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[4][5] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively).[4] This results in two peaks of almost equal intensity, separated by two mass-to-charge units (M and M+2).[4][5]
Tryptophol (1H-Indole-3-ethanol)
The mass spectrum of tryptophol is characterized by a prominent molecular ion peak and a base peak resulting from the cleavage of the Cα-Cβ bond of the side chain, leading to the formation of the stable quinolinium-like ion.
| m/z | Proposed Fragment Ion | Relative Abundance | Fragmentation Pathway |
| 161 | [M]⁺• | Moderate | Molecular Ion |
| 130 | [C₉H₈N]⁺ | High (Base Peak) | α-cleavage with loss of •CH₂OH |
| 103 | [C₈H₇]⁺ | Moderate | Loss of HCN from the m/z 130 fragment |
| 77 | [C₆H₅]⁺ | Moderate | Fragmentation of the indole ring |
5-Bromo-tryptophol
In 5-bromo-tryptophol, the presence of the bromine atom on the benzene ring significantly influences the fragmentation. The characteristic M/M+2 isotopic pattern will be observed for the molecular ion and any fragments retaining the bromine atom.
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Relative Abundance | Fragmentation Pathway |
| 239/241 | [M]⁺• | Moderate | Molecular Ion |
| 208/210 | [C₉H₇BrN]⁺ | High (Base Peak) | α-cleavage with loss of •CH₂OH |
| 129 | [C₉H₇N]⁺ | Moderate | Loss of a bromine radical from the m/z 208/210 fragment |
| 102 | [C₈H₆]⁺ | Moderate | Loss of HCN from the m/z 129 fragment |
6-Bromo-tryptophol
The fragmentation pattern of 6-bromo-tryptophol is expected to be very similar to that of the 5-bromo isomer. The primary difference may lie in the relative abundances of certain fragment ions, although significant differentiation based on EI-MS alone can be challenging without high-resolution mass spectrometry or comparison to authentic standards.
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Relative Abundance | Fragmentation Pathway |
| 239/241 | [M]⁺• | Moderate | Molecular Ion |
| 208/210 | [C₉H₇BrN]⁺ | High (Base Peak) | α-cleavage with loss of •CH₂OH |
| 129 | [C₉H₇N]⁺ | Moderate | Loss of a bromine radical from the m/z 208/210 fragment |
| 102 | [C₈H₆]⁺ | Moderate | Loss of HCN from the m/z 129 fragment |
Mechanistic Insights into Fragmentation Pathways
The fragmentation of these molecules is governed by fundamental principles of physical organic chemistry, including the stability of radical cations and the energetic favorability of certain bond cleavages.
Alpha-Cleavage: The Dominant Pathway
For all three compounds, the most significant fragmentation pathway is the cleavage of the bond between the alpha and beta carbons of the ethanol side chain. This is a classic example of α-cleavage in alcohols, where the bond adjacent to the carbon bearing the hydroxyl group is broken.[6] In the case of indole-3-ethanols, this cleavage is particularly favored because it leads to the formation of a highly resonance-stabilized quinolinium-like cation.
Caption: Dominant α-cleavage fragmentation pathway.
The Influence of the Bromine Substituent
The bromine atom primarily serves as a mass label, shifting the m/z of the molecular ion and the key fragment ions by its mass (79 or 81 Da). The loss of a bromine radical (•Br) is another characteristic fragmentation pathway for halogenated compounds.[7] In the case of brominated tryptophols, this is observed as a secondary fragmentation step from the base peak.
Caption: Secondary fragmentation via loss of a bromine radical.
Further Fragmentation of the Indole Core
Subsequent fragmentation of the quinolinium-like ion can occur through the loss of neutral molecules such as hydrogen cyanide (HCN), a common fragmentation pathway for nitrogen-containing heterocyclic compounds. This leads to the formation of hydrocarbon-like fragment ions.
Conclusion
The mass spectrometry fragmentation patterns of brominated indole alcohols are a composite of the characteristic behaviors of the indole nucleus, the alcohol side chain, and the bromine substituent. The dominant fragmentation pathway is α-cleavage of the ethanol side chain, leading to a highly stable resonance-stabilized cation that typically forms the base peak in the spectrum. The presence of bromine is readily identified by the characteristic M/M+2 isotopic pattern for all bromine-containing fragments. While EI-MS is a powerful tool for the initial identification of these compounds, the differentiation of positional isomers often requires careful analysis of minor differences in fragment ion abundances, the use of high-resolution mass spectrometry, or comparison with authenticated reference standards. The principles and examples outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals in the structural elucidation of this important class of molecules.
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Safety Operating Guide
Comprehensive Guide to the Safe Disposal of (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol
This document provides a detailed protocol for the safe handling and disposal of (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol. As a halogenated indole derivative, this compound requires specific waste management procedures to ensure the safety of laboratory personnel and protect the environment. The following guide is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise and established safety standards.
Hazard Identification and Risk Assessment
Understanding the chemical nature of (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol is fundamental to its safe disposal. The molecule contains a bromine atom, classifying it as a halogenated organic compound .[1] Halogenated wastes require specific disposal pathways because their incineration can produce toxic byproducts, such as brominated dioxins, if not performed under appropriate high-temperature conditions.[2]
While a specific Safety Data Sheet (SDS) for this exact stereoisomer may not be readily available, data from closely related structures, such as 5-bromoindole, indicate potential hazards.[3][4][5] It is prudent to treat this compound with a high degree of caution, assuming it may cause skin, eye, and respiratory irritation.[4][6][7][8]
Table 1: Probable Hazard Profile
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | nötig | Warning | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | nötig | Warning | H315: Causes skin irritation.[4][6][7] |
| Serious Eye Damage/Irritation | nötig | Warning | H319: Causes serious eye irritation.[4][6][7] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | nötig | Warning | H335: May cause respiratory irritation.[4][6][7] |
This profile is inferred from related brominated indole compounds. Always consult a specific SDS for the material in use if available.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure appropriate PPE is worn to minimize exposure.
-
Eye Protection : Safety glasses with side shields or chemical splash goggles are mandatory.[4]
-
Hand Protection : Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[4]
-
Protective Clothing : A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection : If handling the solid compound outside of a fume hood where dust may be generated, or if dealing with a large spill, a NIOSH-approved respirator may be necessary.[4]
Waste Segregation and Collection Protocol
Proper segregation is the most critical step in managing this waste stream. Mixing halogenated and non-halogenated waste significantly increases disposal costs and complicates the treatment process.[9]
Step-by-Step Collection Procedure:
-
Designate a Waste Container : Select a container specifically for "Halogenated Organic Waste."[10]
-
Container Compatibility : The container must be made of a material compatible with the chemical waste and be in good condition, free from leaks.[11][12] The original chemical container is often a suitable choice.[11] The container must have a secure, tightly-sealing lid.[10]
-
Initial Labeling : Before adding any waste, affix a "Hazardous Waste" tag or label to the container.[1] The label must include:
-
Accumulation :
-
Collect all waste containing this compound—including pure excess solid, solutions, and contaminated materials like pipette tips or weigh boats—in this designated container.
-
Solid waste should generally be kept separate from liquid waste. If generating significant solid waste, use a dedicated, labeled container for it.[13]
-
Always keep the waste container closed except when adding waste.[10][11]
-
-
Storage : Store the waste container in a designated Satellite Accumulation Area within the laboratory.[1] This area should be away from heat sources and direct sunlight.[12] The container should be within secondary containment to manage potential leaks.[1]
Disposal Workflow: A Visual Guide
The following diagram outlines the decision-making process for handling and disposing of (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol waste.
Caption: Decision workflow for proper segregation and disposal of laboratory chemical waste.
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources : If any solvents are present, remove all sources of ignition.
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain and Absorb : For a small spill of solid material, carefully sweep it up and place it into the designated halogenated waste container.[4][6] For a liquid spill, cover it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect and Dispose : Once absorbed, scoop the material into a suitable container.[1] Label the container as "Spill Debris" with the chemical name and dispose of it as halogenated hazardous waste.[11]
-
Decontaminate : Clean the spill area thoroughly with soap and water.
-
Seek Medical Attention : If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6][7][14]
Final Disposal Procedure
Laboratory personnel should never attempt to dispose of this chemical waste through the standard trash or by pouring it down the drain.[11][12] Evaporation in a fume hood is also not a permissible disposal method.[11]
The final step is to arrange for professional disposal. Once your halogenated waste container is nearly full (around 75-80%), submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department or the equivalent office.[1][11] They will ensure the waste is collected by a licensed professional waste disposal service and managed in compliance with all local, state, and federal regulations.[4]
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A Researcher's Guide to the Safe Handling of (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on established best practices for handling structurally similar brominated indole derivatives and other hazardous research chemicals. A thorough risk assessment is mandatory before commencing any work with this compound.
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The introduction of a bromine atom and a propanol side chain, as in (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol, can impart specific biological activities but also necessitates a detailed evaluation of its handling requirements to ensure personnel safety and experimental integrity. Brominated organic compounds, in particular, require careful handling due to their potential for increased toxicity and reactivity.[2][3]
Anticipated Hazards and Risk Mitigation
Given the structure of (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol, which includes a halogenated aromatic ring, researchers should anticipate potential hazards including skin and eye irritation, respiratory tract irritation if inhaled, and potential toxicity upon ingestion or skin contact.[2][4][5][6] Therefore, a multi-layered approach to personal protective equipment (PPE) is crucial to minimize exposure.
Core Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is mandatory to prevent exposure. The following table details the required PPE for handling (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol.
| Protection Type | Required PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical Safety Goggles and a Face Shield | To protect against splashes and airborne particles.[7][8][9][10] All eye protection must meet ANSI standard Z87.1.[8] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[8][11][12] |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | To prevent skin contact.[7][10][13] Given that many organic solvents can permeate disposable gloves, it is crucial to check the manufacturer's compatibility data for the specific solvents being used. For chemicals of unknown toxicity, wearing a flexible laminate glove under a heavy-duty, chemically resistant outer glove is recommended.[8] |
| Body Protection | Flame-Resistant Laboratory Coat (fully buttoned) with long sleeves | To protect skin and personal clothing from contamination.[7][8][10][13] The lab coat should be appropriately sized to ensure full coverage. |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 or higher) | Required if handling the compound outside of a certified chemical fume hood or if there is a risk of aerosolization.[7][10] The type of respirator should be selected based on a formal risk assessment of the specific procedure. |
| Foot Protection | Closed-toe shoes | To prevent injuries from dropped objects or spills.[8][10] |
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol from preparation to disposal is essential for maintaining a safe laboratory environment.
Workflow for Safe Handling
Detailed Handling Procedures
-
Preparation:
-
Thoroughly review the Safety Data Sheets (SDS) for structurally similar compounds like other brominated indoles to understand potential hazards.[9]
-
Don all appropriate PPE as detailed in the table above before entering the designated work area.[13]
-
Ensure a chemical fume hood is certified and functioning correctly. All handling of solid (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol should occur within the fume hood to prevent inhalation.[7][9]
-
Have a spill kit readily accessible.[7]
-
-
Handling:
-
Cleanup and Disposal:
-
Thoroughly decontaminate all glassware and equipment that has come into contact with the compound using a suitable solvent.[9]
-
Waste Segregation is Critical:
-
Solid Waste: Unused or expired (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol, and any grossly contaminated disposable items (e.g., weigh boats, gloves, paper towels from a spill cleanup) must be collected in a clearly labeled, sealed container for "Halogenated Organic Solid Waste".[7][14]
-
Liquid Waste: Solutions containing (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol and rinse solvents must be disposed of in a designated "Halogenated Organic Liquid Waste" container.[14][15][16][17][18] Do not mix halogenated and non-halogenated waste streams.[15][17]
-
-
All waste must be handled in accordance with local, state, and federal regulations.[9]
-
Remove gloves and lab coat before leaving the laboratory and wash hands thoroughly with soap and water.[9]
-
Emergency Procedures: Spills and Exposure
-
Spill Response:
-
Evacuate non-essential personnel from the immediate area.[9]
-
Ensure the area is well-ventilated, but avoid creating airborne dust.[9]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.[7]
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[7][9]
-
Decontaminate the spill area with a suitable solvent.[7]
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6][19][20]
-
Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[6][9][19] Seek medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][19]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5][6]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
